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Core Science & Biosynthesis

Foundational

Inz-5: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Inz-5 is an investigational small molecule inhibitor that has demonstrated significant promise as a novel antifungal agent. This technical guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inz-5 is an investigational small molecule inhibitor that has demonstrated significant promise as a novel antifungal agent. This technical guide provides an in-depth examination of the core mechanism of action of Inz-5, focusing on its molecular target, the resultant signaling cascade, and the quantitative data supporting its therapeutic potential. Detailed experimental protocols and visualizations are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Respiration

Inz-5 exerts its antifungal effect by selectively targeting the mitochondrial cytochrome bc1 complex (also known as Complex III) in fungi.[1][2][3] This complex is a critical component of the electron transport chain, which is essential for cellular respiration and the generation of ATP.[1][2][4] By inhibiting this complex, Inz-5 effectively disrupts the energy metabolism of the fungal cell, leading to a potent antifungal effect.[2][4]

The specific molecular interaction involves the binding of Inz-5 to the Qo site of cytochrome b, a key subunit within the cytochrome bc1 complex.[2] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the transfer of electrons to cytochrome c.[2] The subsequent disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation, precipitating a severe bioenergetic crisis within the fungal cell.[3] A crucial characteristic of Inz-5 is its selectivity for the fungal cytochrome bc1 complex over its human counterpart, which provides a significant therapeutic window and minimizes the potential for host toxicity.[2][3]

Downstream Signaling Consequences and Synergistic Effects

The inhibition of the cytochrome bc1 complex by Inz-5 triggers a cascade of downstream cellular events. The most immediate and critical consequence is the profound depletion of cellular ATP, the primary energy currency of the cell.[2] This energy deficit impairs a multitude of ATP-dependent cellular processes.

Furthermore, the disruption of mitochondrial respiration compromises the ability of pathogenic fungi, such as Candida albicans, to adapt to various stress conditions, including the nutrient-limited environment encountered within a host.[2] This impairment of metabolic flexibility renders the fungus more vulnerable to the host's immune defenses.[2]

A noteworthy aspect of Inz-5's mechanism is its synergistic activity with existing azole antifungal drugs like fluconazole (B54011).[2][5] Inz-5 has been shown to convert the typically fungistatic (growth-inhibiting) action of azoles into a fungicidal (cell-killing) effect.[2][5] This combination also demonstrates the potential to prevent the emergence of drug-resistant fungal strains.[2][5]

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data for Inz-5 and its analogs, facilitating easy comparison.

Table 1: In Vitro Efficacy of Inz-5 and Related Compounds

CompoundTarget Organism/EnzymeAssay TypeIC50 (µM)Selectivity (Human/Fungal)
Inz-5 Candida albicansFungal Growth0.38128-fold
Inz-5 Human (HEK293)Cell-Based>10-
Inz-1Saccharomyces cerevisiaeEnzyme Activity2.5-
Inz-1Candida albicansEnzyme Activity8.0-
Inz-1Human (HEK293)Enzyme Activity45.3-
Inz-4Candida albicansFungal Growth0.026-
Data compiled from multiple sources.[2][6]

Table 2: Metabolic Stability of Inz Compounds

CompoundSystemIncubation Time (minutes)Percent Remaining
Inz-5 Mouse Liver Microsomes1519.5%
Inz-1Mouse Liver Microsomes15<1%
Data demonstrates the improved metabolic stability of Inz-5 over its predecessor, Inz-1.[1]

Detailed Experimental Protocols

Ubiquinol-Cytochrome c Reductase Assay

This is a standard biochemical assay to determine the inhibitory potency (IC50) of compounds against the cytochrome bc1 complex.[6]

Objective: To quantify the enzymatic activity of the cytochrome bc1 complex and measure the inhibitory effect of Inz-5.[1][6]

Materials:

  • Isolated mitochondria from the target organism (e.g., S. cerevisiae, C. albicans) and a human cell line (e.g., HEK293).[1]

  • Assay Buffer (e.g., phosphate (B84403) buffer with appropriate pH and salts).[6]

  • Cytochrome c (from equine heart).[6]

  • Decylubiquinol (UQH₂-2) as the substrate.[4]

  • Inz-5 and other test compounds.

  • A spectrophotometer capable of measuring absorbance changes at 550 nm.[4][6]

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the respective organisms or cell lines using standard differential centrifugation techniques.[1]

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing the assay buffer, cytochrome c, and varying concentrations of Inz-5 or a vehicle control.[6]

  • Pre-incubation: Incubate the reaction mixture for a few minutes at a controlled temperature (e.g., 25°C or 30°C) to allow for inhibitor binding to the enzyme.[6]

  • Reaction Initiation: Start the reaction by adding a small volume of freshly prepared decylubiquinol (final concentration of approximately 30-100 µM).[4][6]

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by recording the increase in absorbance at 550 nm over time. A reference wavelength (e.g., 540 nm) can be used to correct for baseline drift.[4][6]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.[4]

    • Normalize the reaction rates relative to the control (no inhibitor) to determine the percentage of inhibition.[6]

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4][6]

Fungal Growth Inhibition (Minimum Inhibitory Concentration - MIC) Assay

This assay is used to determine the minimum concentration of Inz-5 that inhibits the visible growth of a fungus.

Objective: To determine the in vitro antifungal activity of Inz-5 against C. albicans.

Materials:

  • C. albicans strain (e.g., SC5314).[5]

  • Appropriate fungal growth medium (e.g., YPD).[5]

  • Inz-5.

  • 96-well microtiter plates.

  • An incubator.

  • A microplate reader (optional, for quantitative growth assessment).

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans in the growth medium.

  • Serial Dilution: Perform serial dilutions of Inz-5 in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the Inz-5 dilutions. Include a drug-free well as a positive control for growth.[4]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4]

  • MIC Determination: The MIC is identified as the lowest concentration of Inz-5 that results in a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.[4] Growth can be assessed visually or by measuring the optical density at 530 nm.[4]

Checkerboard Synergy Assay with Fluconazole

This protocol is designed to evaluate the synergistic interaction between Inz-5 and fluconazole.[4]

Objective: To determine whether the combination of Inz-5 and fluconazole results in a synergistic, additive, or antagonistic effect against C. albicans.

Materials:

  • C. albicans strain.

  • Fungal growth medium.

  • Inz-5 and Fluconazole.

  • 96-well microtiter plates.

  • An incubator.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute Inz-5 along the rows and fluconazole along the columns.

  • Inoculation: Add a standardized fungal inoculum to all wells of the plate.

  • Incubation: Incubate the plate under appropriate growth conditions.

  • Data Analysis: Following incubation, assess fungal growth in each well. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantitatively determine the nature of the drug interaction.

Mandatory Visualizations

Inz5_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_effects Downstream Cellular Effects UQH2 Ubiquinol (UQH2) ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII e- UQ Ubiquinone (UQ) CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) ATP_depletion ATP Depletion CytC_red->ATP_depletion Disruption of Electron Transport Chain ComplexIII->UQ ComplexIII->CytC_ox e- Inz5 Inz-5 Inz5->ComplexIII Inhibition Metabolic_Stress Metabolic Stress ATP_depletion->Metabolic_Stress Synergy Synergy with Azoles (Fungistatic to Fungicidal) Resistance_Prevention Prevention of Drug Resistance

Caption: The signaling pathway of Inz-5's inhibitory action on the mitochondrial ETC.

IC50_Determination_Workflow start Start: Isolate Mitochondria prepare_mixture Prepare Reaction Mixture (Buffer, Cytochrome c, Inhibitor) start->prepare_mixture pre_incubate Pre-incubate at a Controlled Temperature prepare_mixture->pre_incubate add_substrate Initiate Reaction with UQH2 pre_incubate->add_substrate measure_absorbance Measure Absorbance at 550 nm add_substrate->measure_absorbance calculate_rate Calculate Initial Reaction Rate measure_absorbance->calculate_rate plot_data Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50

Caption: The experimental workflow for the determination of the IC50 of Inz-5.

References

Exploratory

Inz-5: A Technical Guide to a Novel Fungal-Selective Cytochrome bc1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of rising antifungal resistance, novel therapeutic strategies are imperative. This technical guide provides an in-depth overview o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of rising antifungal resistance, novel therapeutic strategies are imperative. This technical guide provides an in-depth overview of Inz-5, a promising indazole-derivative that functions as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][2] Discovered through high-throughput phenotypic screening and optimized via medicinal chemistry efforts, Inz-5 demonstrates a unique ability to convert the fungistatic action of azoles, such as fluconazole (B54011), into a fungicidal effect.[3][4] This document details the discovery, synthesis, mechanism of action, and key experimental protocols related to Inz-5, presenting a comprehensive resource for researchers in mycology and drug development.

Discovery and Synthesis

Discovery through High-Throughput Screening

The journey to Inz-5 began with a high-throughput phenotypic screen of approximately 300,000 small molecules.[3] The screen was designed to identify compounds that could inhibit the tolerance of a drug-resistant Candida albicans isolate to azole antifungals.[3] This screen led to the identification of a novel indazole derivative, designated Inz-1, which demonstrated the ability to reverse azole resistance.[3] Further investigation revealed that Inz-1 selectively inhibits the mitochondrial cytochrome bc1 complex.[3]

Optimization and Synthesis of Inz-5

While Inz-1 showed promise, it had limitations in terms of potency and metabolic stability.[3] A structure-activity relationship (SAR) study involving the synthesis and evaluation of 103 analogs of Inz-1 was undertaken to optimize its properties.[3][4] This extensive medicinal chemistry effort led to the development of Inz-5, which exhibited significantly enhanced potency and improved stability.[3]

The synthesis of Inz-5, 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole, is a multi-step process that builds upon the indazole scaffold of Inz-1. While the detailed synthetic route is provided in the supplemental information of Vincent et al., 2016, the general strategy involves the strategic modification of the indazole core to enhance its interaction with the fungal cytochrome bc1 binding pocket and to improve its pharmacokinetic properties.[3]

Mechanism of Action

Inz-5 exerts its antifungal effect by targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.[1] Specifically, Inz-5 binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1] This binding event disrupts the Q cycle, a process that couples electron transfer from ubiquinol (B23937) to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1] The inhibition of the cytochrome bc1 complex leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and inducing a bioenergetic crisis within the fungal cell.[1] The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart is a key attribute, providing a therapeutic window and minimizing potential host toxicity.[3]

Signaling Pathway: Inz-5 Inhibition of Mitochondrial Respiration

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Proton_Gradient Proton Gradient (Δψm) Complex_I->Proton_Gradient H+ pumping Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->Proton_Gradient ATP ATP ATP_Synthase->ATP Inz5 Inz-5 Inz5->Complex_III Inhibition Proton_Gradient->ATP_Synthase drives Cellular_Processes Fungal Cell Viability & Proliferation ATP->Cellular_Processes

Caption: Inz-5 inhibits Complex III (Cytochrome bc1) of the mitochondrial electron transport chain.

Quantitative Data

The following tables summarize key quantitative data for Inz-5 and its precursor, Inz-1.

Table 1: In Vitro Activity and Selectivity
CompoundTarget Organism/EnzymeAssay TypeIC50Selectivity Index (Human/Fungal)Reference
Inz-1Candida albicansGrowth Inhibition1.6 µM5.6[3]
Inz-1Human (HEK293)Cytochrome bc1 Activity45.3 µM[3]
Inz-5 Candida albicansGrowth Inhibition0.4 µM28[4]
Inz-5 Human (HEK293)Growth Inhibition>10 µM[3]
Table 2: Pharmaceutical Properties
CompoundPlasma Stability (Human Serum, 3 hours)Microsomal Stability (Mouse Liver, 15 min)Reference
Inz-1Unstable<1% remaining[3]
Inz-5 Stable19.5% remaining[3]
Table 3: Efficacy in Preventing Fluconazole Resistance
TreatmentC. albicans Resistant Colony EmergenceReference
Fluconazole (64 mg/L) aloneHigh rate[3][5]
Inz-5 (10 µM) aloneReduced colony size, no reduction in number[3][5]
Fluconazole (64 mg/L) + Inz-5 (10 µM)Complete abrogation[3][5]

Experimental Protocols

Drug Discovery and Optimization Workflow

Drug_Discovery_Workflow HTS High-Throughput Screening (~300,000 compounds) Hit_ID Hit Identification (Inz-1) HTS->Hit_ID Identifies SAR Structure-Activity Relationship (103 analogs synthesized) Hit_ID->SAR Initiates Lead_Opt Lead Optimization (Improved potency & stability) SAR->Lead_Opt Inz5 Inz-5 Lead_Opt->Inz5 Yields Preclinical Preclinical Development Inz5->Preclinical

Caption: Logical workflow for the discovery and optimization of Inz-5.

Cytochrome bc1 Inhibition Assay

This protocol measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

  • Materials:

    • Isolated mitochondria from C. albicans

    • Assay Buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA)

    • Cytochrome c solution

    • Decylubiquinol (substrate)

    • Inz-5 (dissolved in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, cytochrome c, and the desired concentration of Inz-5 (or DMSO for control).

    • Add isolated mitochondria to each well.

    • Initiate the reaction by adding decylubiquinol.

    • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Calculate the initial reaction rate and determine the IC50 of Inz-5.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Materials:

    • Liver microsomes (human or mouse)

    • NADPH regenerating system

    • Inz-5

    • Buffer (e.g., potassium phosphate buffer)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and Inz-5 in a suitable buffer.[6][7][8][9][10]

    • Incubate the mixture at 37°C.[6][7][8][9][10]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile.[7][8][9]

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Inz-5.[7][9][10]

    • Calculate the percentage of Inz-5 remaining over time to determine its metabolic stability.[9][10]

Fluconazole Resistance Emergence Assay

This assay evaluates the ability of a compound to prevent the emergence of fluconazole-resistant colonies.

  • Materials:

    • Candida albicans wild-type strain (e.g., SC5314)

    • Growth medium (e.g., YPD or RPMI)

    • Agar (B569324) plates

    • Fluconazole

    • Inz-5

  • Procedure:

    • Prepare agar plates containing:

      • No drug (control)

      • Fluconazole (e.g., 64 mg/L)

      • Inz-5 (e.g., 10 µM)

      • Fluconazole and Inz-5 in combination

    • Plate a standardized inoculum of C. albicans (e.g., 2 x 10³ cells) onto each plate.[3][5]

    • Incubate the plates at 37°C for an appropriate duration (e.g., 4 days).[5]

    • Visually inspect and quantify the emergence of resistant colonies on each plate.

Experimental Workflow: Fluconazole Resistance Assay

Fluconazole_Resistance_Workflow cluster_conditions Drug Conditions Start Start: C. albicans Culture Prepare_Plates Prepare Agar Plates with Different Drug Conditions Start->Prepare_Plates Plate_Inoculum Plate Standardized Inoculum Prepare_Plates->Plate_Inoculum Incubate Incubate at 37°C Plate_Inoculum->Incubate Analyze Analyze Colony Growth and Resistance Emergence Incubate->Analyze End End: Quantify Resistance Analyze->End Control No Drug Fluconazole Fluconazole Alone Inz5_Alone Inz-5 Alone Combination Fluconazole + Inz-5

Caption: Workflow for assessing the effect of Inz-5 on fluconazole resistance.

Conclusion

Inz-5 represents a significant advancement in the quest for novel antifungal agents. Its unique mechanism of action, targeting fungal mitochondrial respiration, not only inhibits fungal growth but also synergizes with existing antifungals to combat resistance. The data and protocols presented in this technical guide provide a solid foundation for further research and development of Inz-5 and other compounds in its class. The continued exploration of this and similar fungal-selective inhibitors holds great promise for addressing the urgent global health challenge of antifungal resistance.

References

Foundational

Inz-5: A Technical Guide for Fungal-Selective Cytochrome bc1 Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract In the persistent challenge against invasive fungal infections, particularly with the rise of antifungal resistance, the exploration of novel thera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the persistent challenge against invasive fungal infections, particularly with the rise of antifungal resistance, the exploration of novel therapeutic targets is paramount. Inz-5, a potent and selective small-molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to Inz-5, intended to facilitate further research and development in the field of antifungal therapeutics.

Chemical Structure and Properties

Inz-5 is an indazole derivative with the systematic IUPAC name 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole .[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties of Inz-5

PropertyValueReference
IUPAC Name 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole[1]
CAS Number 1585214-21-6[2]
Chemical Formula C₁₈H₁₄F₄N₆[2]
Molecular Weight 390.34 g/mol [2]
Appearance Yellow to brown solid[2][3]
Predicted pKa 1.39 ± 0.10[2]
Predicted Boiling Point 529.6 ± 60.0 °C[2]
Solubility Soluble in DMSO (100 mg/mL with sonication)[3]
Storage Store as a solid at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen.[3]

Mechanism of Action and Signaling Pathway

Inz-5 exerts its antifungal activity by selectively targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4] This complex is a critical component for cellular respiration and ATP production in fungi.

Inz-5 binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[4] The disruption of the electron transport chain has two primary consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, Inz-5 severely depletes the cell's main energy currency.[4]

  • Impaired Adaptation to Stress: Pathogenic fungi, such as Candida albicans, rely on mitochondrial respiration to adapt to nutrient-limited environments, like the macrophage phagosome. Inhibition of the cytochrome bc1 complex by Inz-5 compromises this metabolic flexibility, making the fungus more vulnerable to host immune defenses.[1][4]

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.[4]

Inz5_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Effects ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ATP_depletion ATP Depletion ComplexIII->ATP_depletion Stress_adaptation Impaired Stress Adaptation ComplexIII->Stress_adaptation ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi Inz5 Inz-5 Inz5->Inhibition Inhibition->ComplexIII Inhibition Fungal_growth Inhibition of Fungal Growth ATP_depletion->Fungal_growth Stress_adaptation->Fungal_growth

Mechanism of action of Inz-5 on the fungal mitochondrial electron transport chain.

Pharmacological Properties

In Vitro Efficacy

Inz-5 demonstrates potent inhibitory activity against a range of fungal pathogens. Its efficacy is particularly pronounced under conditions that necessitate respiratory metabolism.

Table 2: In Vitro Inhibitory Activity of Inz-5

Organism/EnzymeAssayIC₅₀Reference
Candida albicansCytochrome bc1 Inhibition0.381 µM[5]
Human (HEK293) cytochrome bc1Cytochrome bc1 Inhibition>10 µM[5]
Selectivity (Human/Fungal) ~28-fold [6]
Synergistic Activity

A significant property of Inz-5 is its ability to act synergistically with existing antifungal agents, such as fluconazole (B54011). The combination of Inz-5 with fluconazole has been shown to convert the typically fungistatic action of fluconazole into a fungicidal one against Candida albicans.[1] This combination also prevents the emergence of fluconazole resistance.[1] In one study, the addition of 10 µM Inz-5 to 32 mg/L fluconazole resulted in a 97% reduction in viable C. albicans colonies.[1]

In Vivo Efficacy

While detailed quantitative in vivo data for Inz-5 is still emerging, studies have shown that inhibition of the cytochrome bc1 complex curtails the virulence of C. albicans in mouse models.[1] Pilot experiments indicated that Inz-5 requires further optimization for systemic exposure and metabolic stability to achieve sufficient target engagement in mice.[1] However, genetic models that mimic the effect of Inz-5 (deletion of the RIP1 gene, which is part of the cytochrome bc1 complex) demonstrate a significant reduction in fungal burden in the brain and increased survival in a murine model of systemic candidiasis.[1]

Pharmacokinetics and ADME

Inz-5 shows improved metabolic stability compared to its precursor, Inz-1. In a mouse liver microsomal assay, 19.5% of Inz-5 remained after 15 minutes, a significant improvement over Inz-1 (<1% remaining).[1][7] Inz-5 was also found to be stable in human serum, with full recovery after 3 hours of incubation.[1] Further optimization is needed to limit metabolism by hepatic CYP enzymes and improve systemic exposure.[1]

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Assay for IC₅₀ Determination

This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.[4]

Materials:

  • Purified yeast mitochondria (from S. cerevisiae or C. albicans)

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 1 mM KCN

  • Substrate Solution: 50 µM decylubiquinol in ethanol

  • Cytochrome c solution: 50 µM in Assay Buffer

  • Triton X-100 (10% solution)

  • Inz-5 (or other inhibitors) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.[4]

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:

    • 180 µL of Assay Buffer

    • 10 µL of 50 µM Cytochrome c solution

    • 2 µL of Triton X-100 (10% solution) to permeabilize mitochondrial membranes

    • 1 µL of Inz-5 at various concentrations (or DMSO for control)

    • Add purified mitochondria to a final concentration of 5-10 µg/mL.[4]

  • Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.[4]

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[4]

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

IC50_Workflow start Start prep_reagents Prepare Reagents (Mitochondria, Buffers, Inz-5 dilutions) start->prep_reagents setup_plate Set up 96-well plate with reaction mixture and Inz-5 prep_reagents->setup_plate initiate_reaction Initiate reaction with Decylubiquinol setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 550 nm over time initiate_reaction->measure_absorbance analyze_data Analyze Data: Calculate initial rates Normalize to control measure_absorbance->analyze_data determine_ic50 Plot dose-response curve and determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Workflow for determining the IC50 of Inz-5 against cytochrome bc1.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Inz-5 dissolved in DMSO

  • Sterile 96-well microplates

  • Incubator (35°C)

Procedure:

  • Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of Inz-5 in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.[4]

  • Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.[4]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will result in a final volume of 200 µL per well.[4]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm or 600 nm).[8]

In Vivo Efficacy Model: Murine Systemic Candidiasis

This is a general protocol for assessing the in vivo efficacy of antifungal agents.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain (e.g., SC5314)

  • Inz-5 formulated for in vivo administration

  • Vehicle control

  • Positive control antifungal (e.g., fluconazole)

Procedure:

  • Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mouse).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer Inz-5, vehicle, and positive control at the desired dosages and routes (e.g., intraperitoneal or oral gavage) for a defined period (e.g., once daily for 7 days).

  • Monitoring: Monitor mice daily for signs of morbidity and mortality for a specified period (e.g., 21-30 days). Record survival data.

  • Fungal Burden Assessment: At a predetermined endpoint (e.g., day 4 or 8 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys, brain, liver), homogenize them in sterile saline, and perform serial dilutions for plating on a suitable agar medium (e.g., YPD or Sabouraud Dextrose Agar). Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[1][9]

InVivo_Workflow start Start infect_mice Infect Mice with Candida albicans start->infect_mice group_and_treat Group Mice and Initiate Treatment (Inz-5, Vehicle, Positive Control) infect_mice->group_and_treat monitor Daily Monitoring for Survival and Morbidity group_and_treat->monitor assess_burden Fungal Burden Assessment (Organ Harvest and CFU counting) group_and_treat->assess_burden analyze_data Analyze Data: Survival Curves Fungal Burden Comparison monitor->analyze_data assess_burden->analyze_data end End analyze_data->end

General workflow for in vivo antifungal efficacy testing.

Conclusion

Inz-5 represents a significant advancement in the development of novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its synergistic activity with established antifungals, highlights its potential to address the critical challenges of fungal drug resistance and virulence. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Inz-5 and related compounds. Continued research into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial in translating this promising molecule into a clinical reality.

References

Exploratory

In-depth Technical Guide: Biological Target Identification and Mechanism of Action of Inz-5

Audience: Researchers, scientists, and drug development professionals. Core Subject: Inz-5, a novel, fungal-selective small molecule inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Inz-5, a novel, fungal-selective small molecule inhibitor.

Executive Summary

In the ongoing effort to combat invasive fungal infections and the rise of antifungal resistance, the identification of novel therapeutic targets is paramount. Inz-5 has been identified as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1] This complex is a critical component of the electron transport chain, essential for ATP production via oxidative phosphorylation.[1] By inhibiting this pathway, Inz-5 disrupts fungal energy metabolism, leading to a potent antifungal effect.[1] Notably, Inz-5 exhibits a synergistic effect with existing azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the evolution of drug resistance.[1][2] This guide provides a comprehensive overview of the biological target of Inz-5, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Biological Target and Mechanism of Action

The primary biological target of Inz-5 is the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][3][4] Inz-5 exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1]

The disruption of the electron transport chain by Inz-5 has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, Inz-5 severely depletes the cell's main energy currency.[1][3]

  • Impaired Adaptation to Stress: Pathogenic fungi like Candida albicans rely on mitochondrial respiration to adapt to nutrient-poor environments. Inhibition of the cytochrome bc1 complex by Inz-5 compromises this metabolic flexibility, making the fungus more susceptible to host immune defenses.[1]

Cryo-electron microscopy studies have further elucidated that Inz-5 binding to the Qp site of cytochrome b alters the equilibrium of the Rieske head domain positions, which is a critical conformational change required for electron transfer.[3] The specificity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[3]

Signaling Pathway of Inz-5 Action

The primary signaling pathway affected by Inz-5 is the mitochondrial electron transport chain, leading to a cascade of downstream effects culminating in a bioenergetic crisis within the fungal cell.[3]

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATPSynthase ATP Synthase ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->ATPSynthase Proton Gradient ATP ATP (Energy) ATPSynthase->ATP Inz5 Inz-5 Inz5->ComplexIII Inhibition at Qo site NoATP ATP Depletion (Bioenergetic Crisis) Inz5->NoATP Leads to

Inz-5 inhibits Complex III (cytochrome bc1) in the electron transport chain.

Quantitative Data Summary

The efficacy and selectivity of Inz-5 have been quantified through various in vitro assays. The following tables summarize the key performance metrics.

Table 1: In Vitro Efficacy of Inz-5 and Analogs
CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)HepG2 Cell Growth Inhibition IC50 (µM)Selectivity Index (HepG2 IC50 / C. albicans IC50)
Inz-5 0.4Not explicitly stated, but selective~11.228
Inz-1 1.645.3>100>62.5
Data sourced from a comparative analysis of Inz-5 and its analogs.[4]
Table 2: Additional Potency and Synergy Data for Inz-5
ParameterValueAssay Conditions
IC50 (C. albicans proliferation) 0.381 µMNot specified
IC50 (Purified C. albicans CIII₂) 24 ± 3 nMUQH₂:cyt. c oxidoreductase assay
Concentration for synergy with fluconazole 10 µMLiquid culture
Concentration for macrophage co-culture 5 µMCo-culture with bone-marrow-derived macrophages
Data sourced from studies on Inz-5's activity against Candida albicans.[3]
Table 3: Metabolic Stability
CompoundMouse Liver Microsomal Stability (% remaining after 15 min)
Inz-5 19.5%
Inz-1 <1%
Data highlights the improved metabolic stability of Inz-5 over its predecessor, Inz-1.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Ubiquinol-Cytochrome c Reductase Assay (for IC50 Determination)

This assay measures the enzymatic activity of the cytochrome bc1 complex and is used to determine the IC50 value of inhibitors like Inz-5.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA)

  • Purified mitochondria or cytochrome bc1 complex

  • Cytochrome c (from equine heart)

  • Decylubiquinol (substrate)

  • Inz-5 (or other inhibitors) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation. Resuspend the final mitochondrial pellet in a suitable storage buffer and determine the protein concentration.[1]

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing Assay Buffer, Cytochrome c solution (final concentration ~50 µM), and Triton X-100 (to permeabilize mitochondrial membranes).[1]

  • Inhibitor Addition: Add Inz-5 at various concentrations to the wells. Include a DMSO-only well as a control.

  • Enzyme Addition: Add purified mitochondria to a final concentration of 5-10 µg/mL.[1]

  • Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[5]

  • Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution (final concentration ~50 µM).[1]

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.[1]

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mito 1. Prepare Mitochondria & Reagents prep_plate 2. Prepare 96-well plate (Buffer, Cyt c) prep_mito->prep_plate prep_inz5 3. Add Inz-5 serial dilutions & Controls (DMSO) prep_plate->prep_inz5 add_mito 4. Add Mitochondria to wells prep_inz5->add_mito pre_incubate 5. Pre-incubate at 30°C add_mito->pre_incubate start_rxn 6. Initiate with Decylubiquinol pre_incubate->start_rxn measure 7. Measure Absorbance at 550 nm over time start_rxn->measure calc_rate 8. Calculate reaction rates measure->calc_rate normalize 9. Normalize to control calc_rate->normalize plot_curve 10. Plot dose-response curve normalize->plot_curve det_ic50 11. Determine IC50 Value plot_curve->det_ic50

Workflow for determining the IC50 of Inz-5 against cytochrome bc1.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI M27 guidelines, determines the Minimum Inhibitory Concentration (MIC) of Inz-5 against fungal strains.

Materials:

  • RPMI-1640 medium, buffered to pH 7.0 with MOPS.

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inz-5 stock solution in DMSO.

  • 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension to a 0.5 McFarland standard and then dilute to the final inoculum concentration in RPMI-1640 medium.[6]

  • Inz-5 Preparation: Prepare a 2-fold serial dilution of Inz-5 in the assay medium directly in the 96-well plate.[6] Include drug-free (growth control) and medium-only (sterility control) wells.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 24-48 hours.

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of Inz-5 that causes a significant inhibition of growth compared to the control. The endpoint can be determined visually or by measuring the optical density.[1]

Fluconazole Resistance Emergence Assay

This assay assesses the ability of Inz-5 to prevent the emergence of fluconazole-resistant colonies of C. albicans.

Materials:

  • Candida albicans wild-type strain (e.g., SC5314).

  • Standard growth media (e.g., YPD agar).

  • Fluconazole.

  • Inz-5.

Procedure:

  • Plating: Plate approximately 2 x 10³ C. albicans cells onto the media.[2]

  • Treatment Groups: Prepare plates with four different conditions:[2]

    • Control group: No drug.

    • Fluconazole alone: Media containing 64 mg/L fluconazole.

    • Inz-5 alone: Media containing 10 µM Inz-5.

    • Combination group: Media containing both 64 mg/L fluconazole and 10 µM Inz-5.

  • Incubation: Incubate plates for 4 days at 37°C.[2]

  • Analysis: Observe and quantify the emergence of resistant colonies for each treatment group. A complete abrogation of resistant colonies is expected in the combination group.[2]

Resistance_Assay_Workflow cluster_treatments Treatment Groups start Start: C. albicans Culture plate_cells Plate ~2x10³ cells on agar (B569324) plates start->plate_cells control No Drug plate_cells->control fluconazole Fluconazole (64 mg/L) plate_cells->fluconazole inz5 Inz-5 (10 µM) plate_cells->inz5 combo Fluconazole + Inz-5 plate_cells->combo incubate Incubate plates 4 days at 37°C control->incubate fluconazole->incubate inz5->incubate combo->incubate analyze Analyze: Quantify Resistant Colonies incubate->analyze

Workflow for testing Inz-5's effect on fluconazole resistance.

Conclusion

Inz-5 represents a significant advancement in the development of novel antifungal therapies. Its targeted inhibition of the fungal mitochondrial cytochrome bc1 complex provides a potent mechanism of action with a favorable selectivity profile. The improved potency and metabolic stability of Inz-5 over its predecessors make it a compelling lead compound for further preclinical development.[4] Furthermore, its ability to act synergistically with existing drugs like fluconazole to prevent resistance highlights a promising strategy to combat the growing challenge of drug-resistant fungal pathogens.[2] The data and protocols presented in this guide are intended to support ongoing research and development efforts in this critical area of infectious disease.

References

Foundational

Inz-5: A Deep Dive into its In Vitro Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals Introduction In the persistent challenge against invasive fungal infections, exacerbated by the rise of antifungal resistance, the exploration of novel cell...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the persistent challenge against invasive fungal infections, exacerbated by the rise of antifungal resistance, the exploration of novel cellular targets is paramount. Inz-5 has surfaced as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2][3] This complex is an essential component of the electron transport chain, vital for the production of ATP through oxidative phosphorylation.[1][4] By inhibiting this complex, Inz-5 disrupts the energy metabolism of fungal cells, leading to a powerful antifungal effect.[1][4] Notably, Inz-5 exhibits a synergistic relationship with existing azole antifungals, such as fluconazole (B54011), transforming their typically fungistatic action into a fungicidal one and helping to prevent the development of resistance.[1][5] This technical guide offers a thorough overview of Inz-5, detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its investigation.

Mechanism of Action: Targeting the Fungal Powerhouse

Inz-5 exerts its antifungal properties by binding to the Qo site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[1] This action obstructs the oxidation of ubiquinol, which in turn halts the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain has two significant consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary role of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which powers ATP synthase. By blocking this process, Inz-5 severely diminishes the cell's primary energy source.[1]

  • Impaired Stress Adaptation: Pathogenic fungi, such as Candida albicans, depend on mitochondrial respiration to adapt to nutrient-scarce environments, like those found within a host.[1] The inhibition of the cytochrome bc1 complex by Inz-5 compromises this metabolic flexibility, making the fungus more vulnerable to the host's immune defenses.[1]

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human equivalent is due to differences in the amino acid sequences of the Qo binding pocket.[1]

Below is a diagram illustrating the signaling pathway of Inz-5's action.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inz5 Inz-5 Inz5->Complex_III Inhibits

Mechanism of action of Inz-5 on the fungal mitochondrial electron transport chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for Inz-5's in vitro activity.

Table 1: In Vitro Inhibitory Activity of Inz-5 and Precursor Inz-1 [4]

CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)HepG2 Cell Growth Inhibition IC50 (µM)Selectivity Index (HepG2 IC50 / C. albicans IC50)Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-11.645.3>100>62.5<1%
Inz-50.4Not explicitly stated, but selective~11.22819.5%

Table 2: In Vitro Efficacy of Inz-5 against Candida albicans [3][6]

ParameterValueConditions
IC50 (Cytochrome bc1 Activity)0.381 µMC. albicans
IC50 (UQH2:cyt. c oxidoreductase assay)24 ± 3 nMPurified CIII₂
Growth InhibitionModerate to strongMedia with non-fermentable carbon sources (e.g., galactose, fetal bovine serum)
Growth InhibitionVery littleMedia with high glucose (fermentative metabolism)
Synergistic EffectRenders fluconazole fungicidalCombination of 10 µM Inz-5 and 32 mg/L fluconazole reduced viable colonies by 97%
Resistance EmergencePreventsPlating on media with 64 mg/L fluconazole and 10 µM Inz-5

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[3][6]

This protocol determines the lowest concentration of Inz-5 that inhibits the visible growth of Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Inz-5 stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (B569324) (SDA) in sterile saline.

  • Adjust the suspension to a cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.

  • Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Prepare serial dilutions of Inz-5 in RPMI-1640 medium in the 96-well plate. Final concentrations should typically range from 0.01 µM to 20 µM.

  • Include a drug-free control well.

  • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted Inz-5.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. Alternatively, measure the optical density at 530 nm.

Protocol 2: Checkerboard Assay for Antifungal Synergy Testing[3][7]

This protocol details the checkerboard method to determine the in vitro synergistic activity of Inz-5 with another antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Inz-5 stock solution

  • Second antifungal agent stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Harvest the cells/spores and suspend them in sterile saline. Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional serial dilution of Inz-5 and the second antifungal agent. Typically, Inz-5 is serially diluted along the y-axis (rows), and the other agent is diluted along the x-axis (columns).

  • Incubation: Add the prepared fungal inoculum to each well. Incubate the plate at 37°C for 24-48 hours.

  • Growth Measurement: Determine the optical density at 600 nm (OD600) of each well.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to a no-drug control and determine the Fractional Inhibitory Concentration Index (FICI) to assess synergy.

Protocol 3: Cytochrome bc1 Inhibition Assay[1]

This assay measures the enzymatic activity of cytochrome bc1 using purified yeast mitochondria.

Materials:

  • Purified yeast mitochondria

  • Assay Buffer

  • Cytochrome c solution (50 µM)

  • Triton X-100 (10% solution)

  • Inz-5 at various concentrations

  • Decylubiquinol substrate solution (50 µM)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:

    • 180 µL of Assay Buffer

    • 10 µL of 50 µM Cytochrome c solution

    • 2 µL of Triton X-100 (10% solution) to permeabilize the mitochondrial membranes

    • 1 µL of Inz-5 at various concentrations (or DMSO for control)

    • Add purified mitochondria to a final concentration of 5-10 µg/mL.

  • Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.

The following diagram illustrates a general workflow for in vitro antifungal synergy testing.

Start Start: Fungal Isolate MIC_Inz5 Determine MIC of Inz-5 Start->MIC_Inz5 MIC_DrugB Determine MIC of Drug B Start->MIC_DrugB Checkerboard Checkerboard Assay (Inz-5 + Drug B) MIC_Inz5->Checkerboard MIC_DrugB->Checkerboard Analyze_FICI Analyze Synergy (FICI) Checkerboard->Analyze_FICI Time_Kill Time-Kill Assay (Synergistic Concentrations) Analyze_FICI->Time_Kill Synergy (FICI <= 0.5) End End: Characterize Interaction Time_Kill->End

Workflow for in vitro antifungal synergy testing.

Conclusion

The development of Inz-5 represents a significant advancement in the quest for novel antifungal therapies.[4] Its unique mechanism of targeting the mitochondrial electron transport chain offers a promising strategy to combat drug resistance and enhance the efficacy of current antifungal agents.[4][7] The improved potency, selectivity, and metabolic stability of Inz-5 make it a strong candidate for further preclinical development.[4] The data and protocols presented in this guide are intended to support and facilitate ongoing research and development efforts in this critical field of infectious disease.

References

Exploratory

Preliminary Toxicity Assessment of Inz-5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract Inz-5 is an indazole derivative identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III).[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inz-5 is an indazole derivative identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][2] Its mechanism of action, involving the disruption of the mitochondrial electron transport chain, presents a promising strategy for antifungal therapy, particularly against resistant strains.[3] This document provides a preliminary toxicity assessment of Inz-5, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its core signaling pathway and a general workflow for its toxicological evaluation. While comprehensive in vivo toxicity data is limited in the public domain, this guide synthesizes the current understanding of Inz-5's selectivity and metabolic stability to inform further preclinical development.

Introduction

The emergence of drug-resistant fungal pathogens constitutes a significant global health threat. Inz-5 is a novel indazole derivative that offers a targeted approach by inhibiting a fundamental cellular process in fungi: mitochondrial respiration.[1] Specifically, Inz-5 targets the cytochrome bc1 complex, a key enzyme in the electron transport chain responsible for ATP synthesis.[2] This targeted inhibition leads to a bioenergetic crisis within the fungal cell, resulting in potent antifungal activity.[2]

A critical aspect of drug development is establishing a compound's safety profile. The therapeutic potential of Inz-5 is underscored by its selectivity for the fungal cytochrome bc1 complex over its human counterpart.[3][4] This document collates the available preliminary data on Inz-5's activity, selectivity, and metabolic stability, which are key indicators of its potential toxicity profile.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Inz-5 based on available in vitro studies. These data points provide a foundational understanding of its potency, selectivity, and metabolic characteristics.

Table 1: In Vitro Antifungal Activity of Inz-5

ParameterValueTarget OrganismAssay Conditions
IC500.381 µMCandida albicansGrowth inhibition assay
IC5024 ± 3 nMC. albicans Cytochrome bc1UQH2:cyt c oxidoreductase assay[5]
Growth InhibitionPromisingScedosporium prolificansRespiratory growth conditions[6]
Growth InhibitionPromisingAspergillus terreusRespiratory growth conditions[6]
Growth InhibitionPromisingRhizopus oryzaeRespiratory growth conditions[6]

Table 2: Selectivity and Metabolic Stability of Inz-5

ParameterValueSpecies/SystemNotes
Fungal Selectivity27.8-foldFungal vs. HumanRatio of activity against fungal target vs. human counterpart[4]
Microsomal Stability19.5% remainingMouse Liver MicrosomesAfter 15-minute incubation at 37°C[4][6]
Plasma StabilityFully recoveredHuman SerumAfter 3-hour incubation[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the toxicological profile of a new chemical entity. The following are representative methodologies for key assays used to characterize compounds like Inz-5.

Cytochrome bc1 Enzymatic Assay (UQH2:cyt c oxidoreductase activity)

This assay directly measures the inhibitory effect of Inz-5 on its molecular target.

  • Preparation of Mitochondria: Isolate mitochondria from C. albicans and human cell lines (e.g., HepG2) through differential centrifugation.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine the mitochondrial preparation, cytochrome c, and varying concentrations of Inz-5 (or vehicle control).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ubiquinol (B23937) (UQH2).

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)

This assay assesses the general toxicity of Inz-5 to human cells.

  • Cell Culture: Culture human hepatocellular carcinoma cells (HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Inz-5 for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control and a positive control for cytotoxicity.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well and incubate as per the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and calculate the CC50 (50% cytotoxic concentration).

Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.

  • Preparation: Thaw pooled liver microsomes (e.g., from mice or humans) and an NADPH-regenerating system on ice.

  • Reaction: In a microcentrifuge tube, incubate Inz-5 at a final concentration (e.g., 1 µM) with the microsomes in a phosphate buffer at 37°C.

  • Initiation: Start the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Inz-5.

  • Data Analysis: Calculate the percentage of Inz-5 remaining at each time point compared to the 0-minute sample. Determine the in vitro half-life (t½).

Signaling Pathways and Mechanistic Insights

The primary mechanism of action of Inz-5 is the targeted inhibition of the mitochondrial electron transport chain (ETC). This disruption has several downstream consequences for the fungal cell.

Inz5_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Downstream Downstream Cellular Effects UQH2 Ubiquinol (UQH2) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- UQ Ubiquinone (UQ) CytC_ox Cytochrome c (ox) CytC_ox->ComplexIII CytC_red Cytochrome c (red) ComplexIII->UQ ComplexIII->CytC_red e- ATP_Synthase ATP Synthase (Complex V) ROS ROS Production ↑ ComplexIII->ROS Inz5 Inz-5 Inz5->ComplexIII Inhibition Protons_matrix H+ (matrix) Protons_IMS H+ (IMS) Protons_matrix->Protons_IMS Proton Pumping Protons_IMS->ATP_Synthase ATP ATP Synthesis ↓ ATP_Synthase->ATP Energy_Crisis Bioenergetic Crisis ATP->Energy_Crisis ROS->Energy_Crisis Fungal_Death Fungal Cell Death Energy_Crisis->Fungal_Death

Inz-5 inhibits Complex III, disrupting ATP synthesis and leading to fungal cell death.

Experimental Workflow Visualization

The preliminary toxicity assessment of a compound like Inz-5 follows a structured, tiered approach, starting with in vitro assays and potentially progressing to in vivo studies.

Toxicity_Workflow cluster_in_vitro Phase 1: In Vitro Assessment cluster_in_vivo Phase 2: In Vivo Assessment (if warranted) A1 Target Potency (IC50 vs. Cytochrome bc1) A2 Selectivity (Fungal vs. Human Target) A1->A2 A3 General Cytotoxicity (e.g., HepG2 CC50) A2->A3 A4 Metabolic Stability (Microsomes, Plasma) A3->A4 A5 Preliminary Safety Panel (e.g., hERG, CYP Inhibition) A4->A5 Decision1 Go / No-Go Decision A5->Decision1 B1 Maximum Tolerated Dose (MTD) Study B2 Acute Toxicity Study (Single Dose) B1->B2 B4 Pharmacokinetics (PK) & Toxicokinetics (TK) B1->B4 B3 Repeat-Dose Toxicity Study (e.g., 7- or 14-day) B2->B3 B5 Histopathology & Clinical Pathology B3->B5 Conclusion Comprehensive Toxicity Profile B4->Conclusion B5->Conclusion Decision1->B1 Go

References

Foundational

Inz-5: A Comprehensive Technical Review of a Novel Fungal-Selective Cytochrome bc1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction In the global effort to combat the rise of antifungal resistance, the novel indazole derivative, Inz-5, has emerged as a promising therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global effort to combat the rise of antifungal resistance, the novel indazole derivative, Inz-5, has emerged as a promising therapeutic candidate.[1][2] This small molecule selectively targets the fungal mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain, thereby disrupting the pathogen's energy metabolism.[2] Notably, Inz-5 exhibits a synergistic relationship with conventional azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a potent fungicidal effect and impeding the development of drug resistance.[2][3][4] This technical guide provides an in-depth review of Inz-5, consolidating available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Targeting Fungal Mitochondrial Respiration

Inz-5 exerts its antifungal properties by specifically inhibiting the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[1][5] This inhibition disrupts the vital Q cycle, a process that facilitates electron transfer from ubiquinol (B23937) to cytochrome c while simultaneously translocating protons across the inner mitochondrial membrane.[1] The subsequent collapse of the mitochondrial membrane potential halts ATP synthesis via oxidative phosphorylation, precipitating a bioenergetic crisis within the fungal cell.[1][2]

Cryo-electron microscopy studies have revealed that Inz-5 binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1] This binding event alters the equilibrium of the Rieske head domain positions, a conformational change essential for electron transfer.[1][6] The specificity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing the potential for host toxicity.[1]

Signaling Pathway and Molecular Interactions

The primary signaling pathway affected by Inz-5 is the mitochondrial electron transport chain, leading to a cascade of downstream effects.

cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Effects Ubiquinol Ubiquinol (CoQH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force Disrupted Inz5 Inz-5 Inz5->ComplexIII Inhibition at Qp site ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibited Fungal_Growth Fungal Growth & Virulence ATP_Production->Fungal_Growth Impaired

Inhibitory action of Inz-5 on the mitochondrial electron transport chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for Inz-5 in studies involving Candida albicans.

Table 1: In Vitro Efficacy of Inz-5 and Analogs against C. albicans

Compound C. albicans Growth Inhibition IC50 (µM) Human Cytochrome bc1 Inhibition IC50 (µM) HepG2 Cell Growth Inhibition IC50 (µM) Selectivity Index (HepG2 IC50 / C. albicans IC50) Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-1 1.6 45.3 >100 >62.5 <1%
Inz-5 0.4 Not explicitly stated, but selective ~11.2 28 19.5%

Data sourced from a comparative analysis of Inz-5 and its analogs.[5]

Table 2: Synergistic Antifungal Activity of Inz-5 with Fluconazole

Treatment Effect on C. albicans Key Observation
Fluconazole (32 mg/L) Fungistatic (slowed growth) Does not decrease cell viability.
Inz-5 (10 µM) Partially slowed growth -
Fluconazole (32 mg/L) + Inz-5 (10 µM) Fungicidal Reduced the number of viable colonies by 97%.[3]

This data highlights the transformation of fluconazole from a fungistatic to a fungicidal agent in the presence of Inz-5.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

start Start prep_inoculum Prepare standardized fungal inoculum (e.g., Candida albicans) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of Inz-5 in microtiter plate wells prep_inoculum->serial_dilution add_inoculum Add fungal inoculum to each well serial_dilution->add_inoculum incubate Incubate plates at 37°C for 24-48 hours add_inoculum->incubate read_results Read results visually or with a microplate reader to determine MIC incubate->read_results end End read_results->end

Workflow for broth microdilution assay.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal species (e.g., Candida albicans) is prepared to a specific cell density.

  • Drug Dilution: The antifungal agent (Inz-5) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity for yeasts).[7]

Checkerboard Assay for Synergy Analysis

This method is employed to assess the synergistic, additive, or antagonistic effects of drug combinations.

Methodology:

  • Plate Setup: A two-dimensional array of drug concentrations is created in a microtiter plate, with one drug serially diluted along the rows and the other along the columns.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two drugs. While specific FICI values for the Inz-5 and fluconazole combination are not publicly available, this is the standard method for such an analysis.[4]

Time-Kill Assays

This assay provides a dynamic picture of the antifungal effect over time.

Methodology:

  • Culture Preparation: Fungal cultures are grown to the logarithmic phase and then diluted.

  • Drug Exposure: The cultures are exposed to the antifungal agent(s) at specific concentrations.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viability Assessment: The number of viable fungal cells in each aliquot is determined by plating serial dilutions and counting the resulting colonies (Colony Forming Units, CFUs).

Macrophage Phagocytosis and Fungal Escape Assay

This assay evaluates the effect of a compound on the interaction between fungi and immune cells.

start Start coculture Co-culture fluorescently labeled C. albicans with macrophages start->coculture add_inz5 Add Inz-5 (5 µM) or vehicle control (DMSO) coculture->add_inz5 phagocytosis Allow phagocytosis to occur (approx. 30 minutes) add_inz5->phagocytosis incubation Incubate for 2 hours to observe fungal escape phagocytosis->incubation imaging Image cells using fluorescence microscopy incubation->imaging analysis Analyze images to quantify fungal escape from macrophages imaging->analysis end End analysis->end

Workflow for macrophage phagocytosis and fungal escape assay.

Methodology:

  • Cell Culture: Mouse bone-marrow-derived macrophages are cultured. C. albicans is engineered to express a fluorescent protein (e.g., BFP).

  • Co-culture: The macrophages and fluorescently labeled C. albicans are co-cultured in the presence or absence of Inz-5 (e.g., 5 µM).

  • Phagocytosis: The cells are incubated for a short period (e.g., 30 minutes) to allow for phagocytosis of the fungi by the macrophages.

  • Fungal Escape: The co-culture is incubated for a longer period (e.g., 2 hours) to observe the ability of the fungi to form hyphae and escape the macrophages.

  • Microscopy: The cells are visualized using fluorescence microscopy to assess the localization of the fungi. In the presence of Inz-5, C. albicans remained trapped within the phagosome.[3]

Conclusion

Inz-5 represents a significant advancement in the development of novel antifungal therapies. Its unique mechanism of targeting the fungal mitochondrial electron transport chain, coupled with its synergistic activity with existing antifungals, offers a promising strategy to combat drug-resistant fungal infections. The data and protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic potential of Inz-5 and its analogs. The continued exploration of this class of compounds is crucial in the ongoing effort to address the critical challenges posed by invasive fungal diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Inz-5 in Fungal Cell Culture

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), in laboratory settings.[1][2] Inz-5 offers a valuable tool for studying fungal mitochondrial function, virulence, and mechanisms of drug resistance.[2][3] By targeting the cytochrome bc1 complex, Inz-5 disrupts the electron transport chain, which is crucial for cellular respiration and ATP production in fungi.[1][2] This disruption of mitochondrial respiration leads to a cascade of downstream effects, ultimately impairing fungal growth and survival.[2]

Data Presentation: Quantitative Analysis of Inz-5 Activity

The following tables summarize key quantitative data for Inz-5, primarily against the opportunistic fungal pathogen Candida albicans.

Table 1: In Vitro Inhibitory Activity of Inz-5

ParameterTarget/OrganismValueAssay TypeReference
IC50 (Growth Inhibition)Candida albicans0.4 µMGrowth Inhibition Assay[4]
IC50 (Cytochrome bc1 Activity)Candida albicans0.381 µMNot Specified[1][5]
IC50Purified C. albicans CIII₂24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[1][5]
IC50 (Human Cytochrome bc1 Inhibition)Human45.3 µMNot Specified[4]
IC50 (HepG2 Cell Growth Inhibition)Human (HepG2)~11.2 µMNot Specified[4]

Table 2: Recommended Experimental Concentrations of Inz-5 for C. albicans

ApplicationConcentrationNotesReference
Synergy with Fluconazole (B54011)10 µMUsed in combination with 32 or 64 mg/L fluconazole.[1][1][3]
Macrophage Co-culture5 µMInvestigated the effect on fungal escape from macrophages.[1][1][3]
Growth Inhibition on Agar10 µg (on disk)Assessed growth inhibition on various carbon sources.[1][1]
Growth Inhibition Assays5 - 10 µM[6]
Signaling Pathway and Mechanism of Action

Inz-5 exerts its antifungal activity by specifically targeting the cytochrome bc1 complex within the mitochondrial electron transport chain.[5] This inhibition disrupts the Q-cycle, a critical process for transferring electrons from ubiquinol (B23937) to cytochrome c.[1] The consequence is a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and leading to a bioenergetic crisis within the fungal cell.[5] The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window.[4]

Inz5_Signaling_Pathway Inz-5 Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Synthase ATP Synthase Complex_IV Complex IV Cytochrome_c->Complex_IV Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Inz5 Inz-5 Inz5->Complex_III Inhibition

Caption: Inz-5 inhibits the Cytochrome bc1 complex, disrupting the mitochondrial electron transport chain.

Experimental Protocols

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of Inz-5 against a fungal strain, typically C. albicans.[7]

Materials:

  • Candida albicans strain (e.g., SC5314)[7]

  • RPMI-1640 medium with L-glutamine, buffered with MOPS[7]

  • Inz-5 stock solution (in DMSO)[7]

  • Sterile 96-well microtiter plates[7]

  • Spectrophotometer (plate reader)[7]

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

  • Drug Dilution: Prepare serial twofold dilutions of Inz-5 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 8 µg/mL.[1]

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted Inz-5.[7]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) using a microplate reader.[7]

MIC_Workflow Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Inz-5 Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Determine MIC (Visually or OD600) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Inz-5.

Cytochrome bc1 (Complex III) Activity Assay

This protocol measures the UQH₂:cytochrome c oxidoreductase activity of the cytochrome bc1 complex to determine the IC50 of Inz-5.[8]

Materials:

  • Isolated mitochondria from C. albicans[1]

  • Cytochrome c solution (e.g., 50 µM)[9]

  • Decylubiquinol substrate solution (e.g., 50 µM)[9]

  • Triton X-100 (10% solution)[9]

  • Inz-5 at various concentrations[9]

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)[8]

  • 96-well plate[9]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm[8]

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, cytochrome c solution, Triton X-100, and Inz-5 at various concentrations (or DMSO for control). Add purified mitochondria to a final concentration of 5-10 µg/mL.[9]

  • Reaction Initiation: Start the reaction by adding the decylubiquinol substrate solution to each well.[9]

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[9]

  • Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration. To determine the IC50 of Inz-5, plot the percentage of inhibition against the log of the inhibitor concentration.[1]

Synergy Testing with Fluconazole (Checkerboard Assay)

This protocol determines the synergistic interaction between Inz-5 and fluconazole against C. albicans.[1]

Materials:

  • Inz-5 and Fluconazole stock solutions[1]

  • Candida albicans strain[1]

  • RPMI-1640 medium[1]

  • Sterile 96-well microtiter plates[1]

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of Inz-5 along the y-axis and fluconazole along the x-axis, creating a matrix of varying concentrations of both compounds.[1]

  • Inoculation: Prepare the C. albicans inoculum as described in Protocol 1 and inoculate each well.[1]

  • Incubation: Incubate the plate at 35°C for 48 hours.[1]

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.[10]

Macrophage Co-culture Assay

This protocol assesses the effect of Inz-5 on the ability of C. albicans to survive and proliferate in the presence of macrophages.[7]

Materials:

  • Candida albicans strain (wild-type or fluorescently labeled)[7]

  • Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line[7]

  • DMEM medium supplemented with 10% fetal bovine serum (FBS)[7]

  • Inz-5[7]

  • Microscopy imaging system[7]

Procedure:

  • Cell Seeding: Seed macrophages in a suitable culture plate and allow them to adhere overnight.[7]

  • Fungal Preparation: Grow a culture of C. albicans and wash the cells with sterile PBS. Opsonize the C. albicans cells with serum if necessary.[7]

  • Infection: Add the C. albicans to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1.[7]

  • Treatment: Add Inz-5 to the co-culture medium at the desired concentration (e.g., 5 µM). Include a no-drug control.[7]

  • Incubation: Incubate the co-culture for a defined period (e.g., 2 to 14 hours).[7]

  • Analysis: At different time points, wash the wells to remove non-phagocytosed fungi. The cells can then be fixed and visualized using fluorescence microscopy to assess fungal survival and filamentation.[1][3]

References

Application

Application Notes and Protocols for Inz-5 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain.[1][2] By disrupting mitochondrial respiration, Inz-5 effectively halts ATP synthesis, leading to a bioenergetic crisis within the fungal cell.[2] This mechanism of action not only provides a direct antifungal effect but also demonstrates synergistic activity with existing azole antifungals, converting their typically fungistatic action to fungicidal and potentially mitigating the development of resistance.[1]

These application notes provide a comprehensive overview of the available data for Inz-5 and a generalized protocol for determining its optimal dosage for in vivo studies. While specific in vivo dosage information for Inz-5 is not yet publicly established due to its metabolic stability requiring further optimization for systemic exposure in animal models, this guide offers a systematic approach for researchers to conduct initial in vivo investigations.[3]

Data Presentation

In Vitro Inhibitory Activity of Inz-5
CompoundTargetAssay TypeIC50 ValueReference
Inz-5Fungal Cytochrome bc1Mitochondrial Activity Assay50-100 nM (species dependent)[4]

Note: IC50 values can vary depending on the specific fungal species and assay conditions.

Antifungal Susceptibility of Candida albicans
CompoundConditionMIC ValueEffectReference
Inz-5Alone10 µMPartial growth inhibition[3]
FluconazoleAlone (32 mg/L)-Slowed growth[3]
Inz-5 + FluconazoleCombination (10 µM + 32 mg/L)-97% reduction in viable colonies[3]

Signaling Pathway of Inz-5

The primary signaling pathway affected by Inz-5 is the mitochondrial electron transport chain. Inz-5 specifically binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of this process has two major consequences for the fungal cell: the inhibition of ATP synthesis and impaired adaptation to stress.[1]

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Ubiquinol Ubiquinol (CoQH2) bc1 Cytochrome bc1 Complex (Complex III) Ubiquinol->bc1 e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red bc1->CytC_ox e- Ubiquinone Ubiquinone (CoQ) bc1->Ubiquinone Proton_Gradient Proton Gradient bc1->Proton_Gradient H+ pumping Inz5 Inz-5 Inz5->bc1 Inhibition Inz5->Proton_Gradient Collapse ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Cell_Death Fungal Cell Death ATP->Cell_Death

Caption: Mechanism of action of Inz-5 on the fungal mitochondrial electron transport chain.

Experimental Protocols

In Vitro Cytochrome bc1 Activity Assay

This protocol is designed to determine the IC50 value of Inz-5 against the fungal cytochrome bc1 complex.

Materials:

  • Purified fungal mitochondria

  • Assay Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4)

  • Cytochrome c solution (10 mM)

  • Decylubiquinol (DBH2) as substrate (prepared fresh)

  • Inz-5 stock solution in DMSO

  • Detergent (e.g., 0.01% DDM or 2 µL of 10% Triton X-100)

  • Dual-wavelength spectrophotometer or microplate reader

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fungal cells using established protocols. Determine the protein concentration using a standard method like Bradford or BCA assay.[4]

  • Reagent Preparation:

    • Prepare a working solution of cytochrome c (final concentration 50-100 µM) in the assay buffer.

    • Prepare reduced decylubiquinol (DBH2) by adding a small amount of potassium borohydride (B1222165) to a decylubiquinone (B1670182) stock solution until the yellow color disappears.[4]

    • Prepare serial dilutions of Inz-5 in DMSO.

  • Reaction Setup: In a cuvette or a 96-well plate, prepare the reaction mixture containing the assay buffer, cytochrome c, and detergent. Add the desired concentration of Inz-5 or DMSO as a control. Finally, add the mitochondrial suspension to a final protein concentration of 5-10 µg/mL.[1][4]

  • Initiation and Measurement: Start the reaction by adding the DBH2 substrate. Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[1][4]

  • Data Analysis: Calculate the initial rate of cytochrome c reduction. Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the Inz-5 concentration to determine the IC50 value using a dose-response curve.[1]

General Protocol for In Vivo Dosage Determination

Given the lack of established in vivo dosage for Inz-5, a dose-range finding study is essential. This generalized protocol provides a framework for conducting such studies in a rodent model.

Workflow for In Vivo Dose Determination:

InVivo_Workflow cluster_Preclinical Preclinical In Vivo Studies Dose_Formulation Develop Stable Dose Formulation Dose_Finding Dose-Range Finding (Toxicity Study) Dose_Formulation->Dose_Finding MTD Determine Maximum Tolerated Dose (MTD) Dose_Finding->MTD PK_Study Pharmacokinetic (PK) Study PK_Parameters Determine Cmax, Tmax, AUC, Half-life PK_Study->PK_Parameters Efficacy_Study Efficacy Study in Disease Model Optimal_Dose Establish Optimal Efficacious Dose Efficacy_Study->Optimal_Dose Start Start Start->Dose_Formulation MTD->PK_Study PK_Parameters->Efficacy_Study End Proceed to Further Preclinical Development Optimal_Dose->End

References

Method

Application Notes and Protocols for Inz-5 in Fungal Research

Introduction Inz-5 is a potent and selective small molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain responsible for ATP production....

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inz-5 is a potent and selective small molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain responsible for ATP production.[1][2] By targeting the Qo site of cytochrome b, Inz-5 disrupts mitochondrial respiration, leading to decreased ATP synthesis and ultimately inhibiting fungal growth.[1][3] This mechanism makes Inz-5 a valuable tool for studying fungal metabolism, pathogenesis, and antifungal drug development. Notably, Inz-5 has demonstrated synergistic effects with azole antifungals, converting their fungistatic action to fungicidal and preventing the emergence of drug resistance.[1][4]

It is important to clarify that Inz-5 itself is not detected via Western blotting , as it is a small molecule and not a protein. Western blotting is a technique used to detect specific proteins within a sample. However, Western blotting is a crucial complementary technique in research involving Inz-5 to analyze its effects on fungal cells. For instance, it can be used to assess the expression levels of target proteins, related pathway components, or markers of cellular stress in response to Inz-5 treatment.

These application notes provide protocols for utilizing Western blotting to study the downstream effects of Inz-5 on fungal protein expression.

Quantitative Data Summary

The following table summarizes key quantitative data for Inz-5's activity, which can inform the concentrations used in Western blot-related experiments.

ParameterValueAssay ConditionsReference
IC50 (C. albicans proliferation)0.381 µMNot specified[5]
IC50 (Purified C. albicans CIII₂)24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[5]
Synergy with Fluconazole10 µM Inz-5Liquid culture with C. albicans[6]
Macrophage Co-culture5 µM Inz-5Co-culture with bone-marrow-derived macrophages[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of Fungal Protein Expression after Inz-5 Treatment

This protocol describes how to treat fungal cells with Inz-5 and subsequently analyze protein expression levels by Western blot. This can be used to investigate changes in mitochondrial proteins or stress response pathways.

1. Fungal Cell Culture and Inz-5 Treatment:

  • Culture the fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans) in appropriate liquid media. For optimal Inz-5 activity, use media with non-fermentable carbon sources (e.g., glycerol, ethanol) to encourage respiratory metabolism.[3]

  • Grow the culture to the mid-logarithmic phase.

  • Treat the cells with varying concentrations of Inz-5 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO). The final DMSO concentration should not affect fungal growth.[3]

  • Incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours) to allow for changes in protein expression.

2. Protein Extraction:

  • Harvest the fungal cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Disrupt the cells using mechanical methods such as bead beating or sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.[7]

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration with lysis buffer and 5x loading buffer.[7]

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[7]

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The antibody dilution will need to be optimized.

  • Wash the membrane multiple times with wash buffer (TBST).

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again to remove unbound secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.[9]

  • For quantitative analysis, use a loading control (e.g., actin, tubulin, or GAPDH) to ensure equal protein loading between lanes.

Visualizations

Signaling Pathway and Mechanism of Action

Mechanism of Inz-5 action on the electron transport chain.

Experimental Workflow

Workflow for Western blot analysis after Inz-5 treatment.

References

Application

Inz-5 application in neuroscience research

Application Notes and Protocols for Inz-5 A Note to Researchers in Neuroscience: The following application notes for Inz-5 are based on its established role as a selective inhibitor of the fungal mitochondrial cytochrome...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Inz-5

A Note to Researchers in Neuroscience: The following application notes for Inz-5 are based on its established role as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. A comprehensive review of the scientific literature indicates that the primary application of Inz-5 is in the field of mycology and antifungal drug discovery. While some fungal infections can affect the central nervous system, there is currently no substantial body of research supporting the direct application of Inz-5 in neuroscience research for purposes such as studying neuronal signaling, neurodegenerative diseases, or other neurological processes. The information provided below is therefore focused on its use as an antifungal agent.

Introduction

Inz-5 is an indazole derivative that has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2][3] This complex is a critical component of the electron transport chain, which is essential for ATP production through oxidative phosphorylation. By binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex, Inz-5 blocks the oxidation of ubiquinol (B23937) and inhibits the transfer of electrons to cytochrome c.[1] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, resulting in a potent antifungal effect.[2] Notably, Inz-5 has demonstrated synergistic activity with azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the emergence of drug resistance.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Inz-5 in the context of its antifungal activity, primarily against Candida albicans.

ParameterValueAssay ConditionsReference
IC50 (C. albicans proliferation)0.381 µMNot specified[2]
IC50 (Purified C. albicans CIII₂)24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[2]
Synergy with Fluconazole10 µMLiquid culture with C. albicans[4]
Macrophage Co-culture5 µMCo-culture with bone-marrow-derived macrophages and C. albicans[4]
Microsomal Stability (Mouse Liver)19.5% remaining after 15 minIncubation at 37°C[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Mechanism of Inz-5 Action

Inz5_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Consequences Downstream Effects UQH2 Ubiquinol (UQH2) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- CytC_ox Cytochrome c (ox) ComplexIII->CytC_ox e- H_out H+ ComplexIII->H_out Proton Pumping NoATP ATP Depletion ComplexIII->NoATP CytC_red Cytochrome c (red) ComplexIV Complex IV CytC_red->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in H+ H_in->ATP_Synthase Inz5 Inz-5 Inz5->ComplexIII Inhibition FungalGrowth Fungal Growth Inhibition NoATP->FungalGrowth

Caption: Inz-5 inhibits Complex III (cytochrome bc1) in the mitochondrial electron transport chain.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inza Prepare Inz-5 Stock (e.g., 10 mM in DMSO) serial_dilute Serial Dilute Inz-5 in 96-well plate prep_inza->serial_dilute prep_culture Prepare Fungal Inoculum (e.g., Candida albicans) add_inoculum Add Fungal Inoculum to each well prep_culture->add_inoculum serial_dilute->add_inoculum controls Include Controls (No drug, No inoculum) incubate Incubate at 37°C for 24-48 hours add_inoculum->incubate read_plate Measure Optical Density (OD) (e.g., at 530 nm) incubate->read_plate determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Inz-5.

Experimental Protocols

Preparation of Inz-5 Stock Solution
  • Objective: To prepare a stock solution of Inz-5 for use in in vitro assays.

  • Materials:

  • Protocol:

    • Inz-5 is soluble in DMSO. It is recommended to prepare a 10 mM stock solution in 100% DMSO.[3]

    • Weigh the appropriate amount of Inz-5 powder and dissolve it in the calculated volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of Inz-5 that inhibits the visible growth of a fungal strain.

  • Materials:

    • Inz-5 stock solution (10 mM in DMSO)

    • Fungal strain (e.g., Candida albicans)

    • Appropriate liquid culture medium (e.g., RPMI-1640)

    • Sterile 96-well flat-bottom microplates

    • Spectrophotometer (plate reader)

  • Protocol:

    • Prepare a fungal inoculum suspension and adjust the concentration to approximately 1 x 10³ to 5 x 10³ cells/mL in the culture medium.

    • In a 96-well plate, perform a serial two-fold dilution of the Inz-5 stock solution in the culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

    • Add 100 µL of the fungal inoculum to each well containing the diluted Inz-5.

    • Include a positive control (fungal inoculum without Inz-5) and a negative control (medium only).

    • Incubate the plate at 37°C for 24 to 48 hours.

    • Determine the MIC by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) or by visual inspection.[1] The MIC is the lowest concentration of Inz-5 at which a significant inhibition of growth is observed compared to the positive control.

Synergy Testing with Fluconazole (Checkerboard Assay)
  • Objective: To evaluate the synergistic antifungal effect of Inz-5 in combination with fluconazole.

  • Materials:

    • Inz-5 stock solution

    • Fluconazole stock solution

    • Fungal strain (C. albicans)

    • Liquid culture medium

    • Sterile 96-well microplates

  • Protocol:

    • In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute Inz-5 along the rows and fluconazole along the columns.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Add the standardized fungal inoculum to each well.

    • Include appropriate controls for each drug alone.

    • Incubate the plate at 37°C for 48 hours.

    • After incubation, measure the OD of each well.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. The FICI is calculated as follows: FICI = (MIC of Inz-5 in combination / MIC of Inz-5 alone) + (MIC of fluconazole in combination / MIC of fluconazole alone).

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.

      • FICI > 4.0 indicates antagonism.

Macrophage Co-culture Assay
  • Objective: To assess the effect of Inz-5 on the ability of macrophages to control fungal growth.

  • Materials:

    • Bone marrow-derived macrophages (BMDMs)

    • C. albicans engineered to express a fluorescent protein (e.g., BFP)

    • Inz-5

    • Cell culture medium (e.g., DMEM)

    • Fluorescence microscope

  • Protocol:

    • Seed BMDMs in a suitable culture plate and allow them to adhere.

    • Treat the BMDMs with a non-toxic concentration of Inz-5 (e.g., 5 µM) or a vehicle control (DMSO).[4]

    • Add the fluorescently labeled C. albicans to the macrophage culture at a specific multiplicity of infection (MOI).

    • Co-culture for a designated period (e.g., 2 to 14 hours).[4]

    • At various time points, wash the wells to remove non-phagocytosed fungi.

    • Visualize the cells using fluorescence microscopy to observe fungal filamentation and escape from macrophages.

    • Quantify the extent of fungal growth or macrophage survival as required. The results can indicate if Inz-5 enhances the ability of macrophages to control fungal growth.[4]

References

Method

Inz-5: A Potent Tool for High-Throughput Antifungal Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction In the urgent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, Inz-5...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the urgent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, Inz-5 has emerged as a promising small molecule.[1][2] Inz-5 is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain responsible for ATP production.[1][3] By disrupting this essential pathway, Inz-5 effectively stifles fungal energy metabolism, leading to potent antifungal effects.[1] Notably, Inz-5 exhibits a powerful synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one and preventing the emergence of resistance.[1][4][5] These characteristics make Inz-5 an invaluable tool for high-throughput screening (HTS) assays aimed at discovering new antifungal therapies.

This document provides detailed application notes and experimental protocols for utilizing Inz-5 in high-throughput screening and other in vitro antifungal assays.

Mechanism of Action: Targeting Fungal Respiration

Inz-5 exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain has two primary consequences for the fungal cell:

  • Inhibition of ATP Synthesis: By blocking the electron transport chain, Inz-5 severely depletes the cell's primary energy currency, ATP, which is generated through oxidative phosphorylation.[1][2]

  • Impaired Stress Adaptation: Pathogenic fungi rely on mitochondrial respiration to adapt to nutrient-poor environments. By inhibiting the cytochrome bc1 complex, Inz-5 compromises this metabolic flexibility, making the fungus more susceptible.[1]

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[2]

Data Presentation: Quantitative Efficacy of Inz-5

The following tables summarize key quantitative data for Inz-5, providing a clear comparison of its potency and efficacy in various assays.

Table 1: In Vitro Activity of Inz-5 against Candida albicans

ParameterValueAssay ConditionsReference
IC50 (Growth Inhibition)0.381 µMBroth microdilution assay[2]
IC50 (Purified C. albicans CIII₂)24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[2]
Synergy with Fluconazole (B54011)10 µM Inz-5Renders fluconazole fungicidal[2][5]
Prevention of Resistance10 µM Inz-5Prevents emergence of fluconazole-resistant colonies[5][6]

Table 2: Comparative IC50 Values of Cytochrome bc1 Inhibitors

InhibitorTarget Organism/EnzymeIC50 (µM)Reference
Inz-5 Candida albicans 0.381 [7]
Inz-5Human (HEK293)>10 (28-fold selectivity)[7]
Inz-1Candida albicans1.6[3][7]
Inz-1Human (HEK293)45.3[7]
AtovaquoneHuman cytochrome bc11.8[7]
MyxothiazolYeasts and Fungi0.01-3 (µg/mL)[7]
Antimycin AYeast<0.0025[7]

Mandatory Visualizations

Signaling Pathway

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP -> ATP Inz5 Inz-5 Inz5->Complex_III

Caption: Mechanism of Inz-5 action on the fungal electron transport chain.

Experimental Workflow

cluster_workflow High-Throughput Screening Workflow Start Start: Compound Library Assay_Plate_Prep Prepare 96/384-well Assay Plates (Fungal Inoculum + Media) Start->Assay_Plate_Prep Compound_Addition Add Inz-5 and/or Library Compounds Assay_Plate_Prep->Compound_Addition Incubation Incubate Plates (e.g., 24-48h at 35°C) Compound_Addition->Incubation Readout Measure Fungal Growth (e.g., OD600, Luminescence) Incubation->Readout Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Readout->Data_Analysis Hit_Identification Identify 'Hits' (Compounds with significant inhibition) Data_Analysis->Hit_Identification End End: Lead Compounds Hit_Identification->End

Caption: A generalized workflow for a high-throughput screening assay.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the minimum concentration of Inz-5 that inhibits fungal growth.[6][8]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[8]

  • Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][8]

  • Inz-5 stock solution (e.g., 10 mM in DMSO).[4]

  • Sterile 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare Inz-5 Dilutions: In a 96-well plate, perform serial two-fold dilutions of Inz-5 in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.01 µM to 20 µM).[6] Include a drug-free well as a growth control.[8]

  • Prepare Fungal Inoculum: Culture the fungal isolate overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.[8] Dilute the fungal suspension in RPMI-1640 medium to the final concentration.[6]

  • Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate containing the Inz-5 dilutions.[4]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4][8]

  • Determine MIC: The MIC is determined as the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control, which can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).[1][6]

Protocol 2: Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic interaction between Inz-5 and another antifungal agent.[8][9]

Materials:

  • Same as Protocol 1, with the addition of a second antifungal agent (e.g., fluconazole).

Procedure:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of the second antifungal agent. Along the y-axis, prepare serial dilutions of Inz-5.[8] The resulting grid will contain wells with various combinations of the two drugs.[8]

  • Controls: Include wells with each drug alone and a drug-free growth control.[8]

  • Inoculation: Inoculate all wells with the fungal suspension as described in the MIC protocol.[8]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[9]

  • Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:

    • FICI = (MIC of Inz-5 in combination / MIC of Inz-5 alone) + (MIC of second drug in combination / MIC of second drug alone)[9]

    • Interpretation: FICI ≤ 0.5 indicates synergy; > 0.5 to 4.0 is indifferent; > 4.0 is antagonistic.[8]

Protocol 3: Cytochrome bc1 (Complex III) Inhibition Assay

This in vitro assay measures the enzymatic activity of cytochrome bc1 and is used to determine the IC50 of inhibitors like Inz-5.[1][10]

Materials:

  • Purified yeast mitochondria.[1]

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 1 mM KCN.[1]

  • Substrate Solution: 50 µM decylubiquinol in ethanol.[1]

  • Cytochrome c solution: 50 µM in Assay Buffer.[1]

  • Triton X-100 (10% solution).[1]

  • Inz-5 dissolved in DMSO.[1]

  • 96-well microplate.[1]

  • Spectrophotometer capable of reading absorbance at 550 nm.[1]

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.[1]

  • Reaction Mixture Preparation: In each well of a 96-well plate, add Assay Buffer, Cytochrome c solution, Triton X-100, Inz-5 at various concentrations (or DMSO for control), and purified mitochondria (final concentration of 5-10 µg/mL).[1]

  • Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution to each well.[1]

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.[1]

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Conclusion

Inz-5's unique mechanism of action, potent antifungal activity, and synergistic potential make it an exceptional tool for high-throughput screening and a promising candidate for further drug development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Inz-5 in their efforts to discover and develop novel antifungal therapies. The targeting of the mitochondrial electron transport chain represents a key strategy in overcoming the growing challenge of antifungal drug resistance.[3]

References

Application

Application Notes and Protocols for Inz-5

Topic: Inz-5 as a Fungal-Selective Cytochrome bc1 Inhibitor Audience: Researchers, scientists, and drug development professionals. Introduction: Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytoc...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Inz-5 as a Fungal-Selective Cytochrome bc1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III)[1][2]. This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP production[1][2]. By targeting this vital enzyme, Inz-5 disrupts fungal metabolism, leading to growth inhibition. Furthermore, Inz-5 has demonstrated a synergistic effect with azole antifungals, converting their typically fungistatic action into a fungicidal one and showing potential in preventing the evolution of drug resistance[2]. These application notes provide a comprehensive overview of Inz-5, including its mechanism of action, quantitative data, and detailed protocols for its use in antifungal research.

It is important to note that while the query specified "fluorescent labeling techniques," the available scientific literature predominantly describes Inz-5 as a mitochondrial inhibitor and not a fluorescent probe. There may be a potential confusion with other fluorescent probes, such as Zinbo-5, which is a ratiometric probe used for detecting intracellular zinc[3]. The following sections will focus on the well-documented applications of Inz-5 as an antifungal agent.

Quantitative Data Summary

The following tables summarize key quantitative data for Inz-5 and its precursors, providing insights into their potency, selectivity, and experimental usage.

Table 1: In Vitro Inhibitory Activity of Inz-5 and Precursors [2]

CompoundTargetAssay TypeIC50 ValueOrganism/Cell Line
Inz-1Cytochrome bc1Enzyme Activity2.5 µMSaccharomyces cerevisiae
Inz-1Cytochrome bc1Enzyme Activity8.0 µMCandida albicans
Inz-1Cytochrome bc1Enzyme Activity45.3 µMHuman (HEK293)
Inz-4Fungal GrowthCell-Based0.026 µMCandida albicans
Inz-5Fungal GrowthCell-Based0.381 µMCandida albicans
Inz-5Cytochrome bc1Enzyme Activity24 ± 3 nMCandida albicans

Table 2: Selectivity and Pharmaceutical Properties of Inz-5 and Precursors [2]

CompoundSelectivity Index (Human/Fungal)Plasma Stability (Human Serum)Microsomal Stability (Mouse Liver)
Inz-15.6-fold (Enzyme Activity)Fully degraded after 1 hour<1% remaining after 15 minutes
Inz-5--19.5% remaining after 15 minutes

Table 3: Experimental Concentrations of Inz-5 [1]

ApplicationConcentrationOrganism/Cell LineNotes
Synergy with Fluconazole (B54011)10 µMC. albicansUsed in combination with 32 or 64 mg/L fluconazole
Macrophage Co-culture5 µMC. albicans and mouse bone marrow-derived macrophagesInvestigated the effect on fungal escape from macrophages
Growth Inhibition on Agar10 µg (on disk)C. albicansAssessed growth inhibition on various carbon sources

Signaling Pathway and Mechanism of Action

Inz-5 targets the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex within the mitochondrial electron transport chain[2]. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c. The disruption of the electron transport chain leads to two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, Inz-5 severely depletes the cell's main energy currency[2].

  • Impaired Adaptation to Stress: Fungi, such as Candida albicans, rely on mitochondrial respiration to adapt to nutrient-poor environments, like the macrophage phagosome. Inhibition of the cytochrome bc1 complex by Inz-5 compromises this metabolic flexibility, making the fungus more susceptible to host immune defenses[2].

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket[2].

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ComplexIII Complex III (Cytochrome bc1) UQH2 Ubiquinol (UQH2) Qo_site Qo Site UQH2->Qo_site e- transfer CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red Qo_site->CytC_ox e- transfer Proton_Gradient Proton Gradient Qo_site->Proton_Gradient H+ pumping Inz5 Inz-5 Inz5->Qo_site Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Mechanism of Inz-5 action on the fungal mitochondrial electron transport chain.

Experimental Protocols

Here are detailed methodologies for key experiments involving Inz-5.

Protocol 1: Fungal Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) of Inz-5 against Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium

  • Inz-5 stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Suspend several C. albicans colonies from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline[4].

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL)[1].

    • Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL[1].

  • Drug Dilution:

    • Prepare serial twofold dilutions of Inz-5 in RPMI-1640 in a 96-well plate. The final concentration range should typically span from 0.01 to 20 µM[1][4].

    • Add 100 µL of each Inz-5 dilution to the corresponding wells[1]. Include a drug-free control well (DMSO vehicle)[4].

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well[4].

    • Incubate the plate at 35°C for 24-48 hours[4].

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control[4].

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader[4].

Protocol 2: Synergy Assay with Fluconazole (Checkerboard Assay)

This protocol assesses the synergistic antifungal activity of Inz-5 in combination with fluconazole.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • Inz-5 stock solution (in DMSO)

  • Fluconazole stock solution

  • Sterile 96-well microplates

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of Inz-5 along the y-axis and fluconazole along the x-axis to create a matrix of varying concentrations of both compounds[1].

  • Inoculation:

    • Prepare the C. albicans inoculum as described in Protocol 1[1].

    • Inoculate each well with the fungal suspension[1].

  • Incubation:

    • Incubate the plate at 35°C for 48 hours[1].

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination[1]. The interaction is typically classified as synergistic, indifferent, or antagonistic based on the Fractional Inhibitory Concentration Index (FICI).

Protocol 3: Macrophage Co-culture Assay

This protocol investigates the effect of Inz-5 on the ability of C. albicans to escape from macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs)

  • Fluorescently labeled C. albicans (e.g., expressing BFP)[5]

  • Cell culture medium (e.g., DMEM)

  • Inz-5 stock solution (in DMSO)

  • Serum for opsonization

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed macrophages in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight[4].

  • Fungal Infection:

    • Opsonize the fluorescently labeled C. albicans with serum[1].

    • Add the opsonized fungi to the macrophage culture at a multiplicity of infection (MOI) of 1-5[1].

    • Allow phagocytosis to occur for 30-60 minutes[1].

  • Treatment:

    • Wash the cells to remove non-phagocytosed fungi[1].

    • Add fresh medium containing either Inz-5 (e.g., 5 µM) or a vehicle control (DMSO)[1].

  • Incubation and Imaging:

    • Incubate the co-culture for various time points (e.g., 2, 4, 6, and 14 hours)[1].

    • At each time point, fix the cells and visualize them using fluorescence microscopy to observe fungal filamentation and escape from macrophages[1][5].

Experimental_Workflow_Macrophage_Assay A 1. Seed Macrophages and allow adherence overnight C 3. Infect Macrophages (MOI 1-5, 30-60 min) A->C B 2. Opsonize fluorescently labeled C. albicans B->C D 4. Wash to remove non-phagocytosed fungi C->D E 5. Add fresh medium with Inz-5 (5 µM) or DMSO control D->E F 6. Incubate for various time points (2-14h) E->F G 7. Fix cells and visualize using fluorescence microscopy F->G H 8. Analyze fungal filamentation and macrophage escape G->H

Caption: General experimental workflow for the macrophage co-culture assay.

Fluorescent Probes for Zinc Detection: A Note on "Inz-5"

The query for "Inz-5 fluorescent labeling techniques" did not yield results for a fluorescent probe with this specific name. Scientific literature extensively documents various organic fluorescent probes for the detection and imaging of intracellular zinc (Zn²⁺)[6][7]. One such probe is Zinbo-5 , a benzoxazole-based, ratiometric zinc probe with a quantum yield of 0.1 in its zinc-bound form and a dissociation constant (Kd) for Zn²⁺ in the nanomolar range[3]. It is suitable for two-photon excitation microscopy and can reveal changes in intracellular zinc concentration[3].

Other families of zinc sensors include the Zinpyr family, such as DA-ZP1-TPP, which shows a zinc-dependent fluorescence response and is designed for imaging mobile zinc in mitochondria[8]. FluoZin dyes are another class of indicators designed for detecting Zn²⁺ in the 0.1–100 µM range with minimal interference from calcium[9].

The development of these probes is crucial as zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases[6][10][11]. The techniques for using these probes generally involve loading the cells with the cell-permeant form of the dye, followed by fluorescence microscopy to measure changes in fluorescence intensity or ratio upon zinc binding[8][12][13].

Given the available information, it is likely that the query "Inz-5" in the context of fluorescent labeling is a misnomer, possibly confusing it with established zinc probes like Zinbo-5 or other similarly named compounds. The provided application notes and protocols are therefore focused on the well-characterized role of Inz-5 as a fungal mitochondrial inhibitor.

References

Method

Application Notes and Protocols for the Analysis of ING5 Gene Expression

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analysis of Inhibitor of Growth Family Member 5 (ING5) gene expression. ING5 is a critical tumo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Inhibitor of Growth Family Member 5 (ING5) gene expression. ING5 is a critical tumor suppressor gene implicated in the regulation of cell growth, apoptosis, and chromatin remodeling.[1][2][3][4][5][6][7] Its expression levels are frequently altered in various cancers, making it a gene of significant interest in cancer research and drug development.[1][3][4][8][9][10][11] This document outlines key signaling pathways involving ING5, presents quantitative data on its expression in different cancers, and provides detailed protocols for its expression analysis using quantitative Real-Time PCR (qRT-PCR), in situ hybridization (ISH), and RNA sequencing (RNA-Seq).

Quantitative Data on ING5 Gene Expression in Cancer

The expression of ING5 is dysregulated in a variety of human cancers. The following table summarizes findings on ING5 expression across different cancer types.

Cancer TypeING5 Expression StatusNotesReference
Breast Cancer Frequently Expressed (79.9%)Expression detected in the majority of cases.[8][9]
Colorectal Cancer Frequently Expressed (56.3%)Expression detected in over half of the cases.[8][9]
Endometrial Cancer Frequently Expressed (50.0%)Expression detected in half of the cases.[8][9]
Gastric Cancer Higher mRNA expression than normal tissueIncreased mRNA expression is negatively correlated with patient survival.[3]
Liver Cancer (LIHC) Upregulated mRNA expressionHigh expression is associated with a poor prognosis.[11]
Hepatocellular Carcinoma Low Expression (14.5%)Low frequency of expression observed.[8][9]
Pancreatic Cancer Low Expression (22.6%)Low frequency of expression observed.[8][9]
Signaling Pathways Involving ING5

ING5 functions as a crucial node in several signaling pathways that regulate cell proliferation, survival, and invasion. Its interaction with key cellular machinery highlights its role as a tumor suppressor.

ING5_PI3K_Akt_Pathway ING5 ING5 PI3K PI3K ING5->PI3K inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Proliferation Proliferation Akt->Proliferation MMP9 MMP-9 NFkB->MMP9 upregulates Invasion Invasion MMP9->Invasion

ING5 negatively regulates the PI3K/Akt signaling pathway.

ING5_Wnt_Beta_Catenin_Pathway ING5 ING5 Beta_Catenin β-catenin ING5->Beta_Catenin promotes degradation TCF4 TCF-4 Beta_Catenin->TCF4 activates Gene_Expression Target Gene Expression TCF4->Gene_Expression EMT Epithelial-Mesenchymal Transition Gene_Expression->EMT

ING5 promotes the degradation of β-catenin, inhibiting Wnt signaling.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for ING5 mRNA Expression

This protocol describes the relative quantification of ING5 mRNA levels from cell lines or tissue samples.

qRT_PCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 qPCR cluster_3 Data Analysis RNA_Extraction RNA Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Amplification Amplification qPCR_Reaction->Amplification Data_Analysis Data Analysis (ΔΔCt) Amplification->Data_Analysis

Workflow for ING5 mRNA quantification by qRT-PCR.
  • RNeasy Mini Kit (Qiagen) or similar for RNA extraction

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar

  • SYBR Green PCR Master Mix (Applied Biosystems) or similar

  • Nuclease-free water

  • Primers for human ING5 and a reference gene (e.g., GAPDH, ACTB)

    • ING5 Forward: 5'-TCC AGA ACG CCT ACA GCA AG-3'[12]

    • ING5 Reverse: 5'-TGC CCT CCA TCT TGT CCT TC-3'[12]

    • Reference gene primers (to be sourced or designed)

  • qRT-PCR instrument

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using the RNeasy Mini Kit according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's protocol.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture in a total volume of 20 µL per reaction:

      • 10 µL 2x SYBR Green PCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL Nuclease-free water

    • Set up reactions in triplicate for each sample and gene (ING5 and reference gene). Include no-template controls.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ING5 and the reference gene for each sample.

    • Calculate the relative expression of ING5 using the ΔΔCt method.

In Situ Hybridization (ISH) for ING5 mRNA Localization

This protocol provides a method for visualizing the spatial distribution of ING5 mRNA in tissue sections.

ISH_Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Prehybridization Prehybridization Tissue_Prep->Prehybridization Hybridization Hybridization Prehybridization->Hybridization Probe_Design Probe Design & Labeling (e.g., DIG-labeled antisense RNA) Probe_Design->Hybridization Washes Stringency Washes Hybridization->Washes Detection Immunodetection (e.g., Anti-DIG antibody) Washes->Detection Visualization Signal Visualization (Chromogenic or Fluorescent) Detection->Visualization Imaging Microscopy & Imaging Visualization->Imaging

Workflow for visualizing ING5 mRNA by in situ hybridization.
  • Paraffin-embedded or frozen tissue sections

  • Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled antisense RNA probe for ING5

  • Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

  • Chromogenic substrate (e.g., NBT/BCIP) or fluorescent detection reagents

  • Wash buffers (e.g., SSC)

  • Probe Design and Synthesis:

    • Design a specific antisense RNA probe for human ING5, typically 300-800 bp in length.

    • Synthesize the DIG-labeled probe using in vitro transcription. A sense probe should also be synthesized as a negative control.

  • Tissue Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes.[13] For frozen sections, fix them appropriately.

    • Permeabilize the tissue by treating with Proteinase K. The concentration and incubation time should be optimized for the tissue type.

  • Hybridization:

    • Pre-hybridize the sections in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55-65°C).

    • Denature the DIG-labeled probe by heating and then add it to the hybridization buffer.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[13][14]

  • Post-Hybridization Washes:

    • Perform a series of stringency washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.[13]

  • Immunodetection and Visualization:

    • Block non-specific antibody binding sites.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme.

    • Wash to remove unbound antibody.

    • Add the appropriate chromogenic or fluorescent substrate and incubate until the desired signal intensity is reached.

    • Counterstain with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.

    • Dehydrate, mount, and visualize under a microscope.

RNA Sequencing (RNA-Seq) for ING5 Expression Analysis

RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome, allowing for the assessment of ING5 expression and the discovery of potential isoforms.

RNASeq_Workflow cluster_0 Library Preparation cluster_1 Sequencing cluster_2 Data Analysis RNA_Isolation RNA Isolation & QC Library_Prep Library Preparation (rRNA depletion/polyA selection) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Exp Differential Expression Analysis Quantification->Diff_Exp

Workflow for ING5 gene expression analysis using RNA-Seq.
  • Library Preparation:

    • Isolate high-quality total RNA from your samples.

    • Perform either poly(A) selection to enrich for mRNA or ribosomal RNA (rRNA) depletion for a more comprehensive view of the transcriptome.

    • Fragment the RNA, synthesize cDNA, and add sequencing adapters to create the sequencing library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis Pipeline:

    • Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the cleaned reads to the human reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads that map to the ING5 gene (and all other genes) using tools like featureCounts or HTSeq.

    • Normalization: Normalize the raw read counts to account for differences in library size and gene length. Common normalization methods include TPM (Transcripts Per Million) and FPKM/RPKM (Fragments/Reads Per Kilobase of transcript per Million mapped reads).

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between experimental groups. This will allow you to determine if ING5 expression is significantly different under your conditions of interest.

    • Downstream Analysis: Perform gene ontology and pathway analysis on the list of differentially expressed genes to understand the biological context of the observed changes.[15]

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting Inz-5 solubility issues

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Inz-5, a novel kinase inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Inz-5, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of Inz-5?

A1: For initial stock solutions, we highly recommend using 100% Dimethyl Sulfoxide (DMSO). Inz-5 exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). These stock solutions can then be diluted into aqueous buffers or cell culture media for your experiments. Always use anhydrous, high-purity DMSO to prevent degradation of the compound.

Q2: My Inz-5 is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because Inz-5 is poorly soluble in aqueous solutions. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of Inz-5 in your assay.

  • Increase the DMSO Carryover: Ensure the final concentration of DMSO in your working solution is between 0.1% and 0.5%. This small amount of co-solvent can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental model.

  • Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help maintain solubility.

  • Pre-warm the Media/Buffer: Pre-warming your aqueous solution to 37°C before adding the Inz-5 stock can sometimes improve solubility. Add the compound slowly while vortexing gently.

Q3: How does pH affect the solubility of Inz-5?

A3: The solubility of Inz-5 is pH-dependent. Based on its chemical structure, Inz-5 is more soluble in acidic conditions (pH < 5.0). As the pH increases towards neutral and alkaline conditions, its aqueous solubility decreases significantly. For cell-based assays, which are typically conducted at physiological pH (~7.4), managing solubility is critical.

Troubleshooting Guides

Issue 1: Inz-5 Powder Will Not Dissolve in Aqueous Buffers

This workflow provides a step-by-step guide to address initial dissolution problems with Inz-5.

start Start: Inz-5 powder in aqueous buffer check_solubility Is the powder dissolving? start->check_solubility yes_node Success: Continue with experiment check_solubility->yes_node Yes no_node No, precipitation or insoluble particles observed check_solubility->no_node No prepare_stock Action: Prepare a concentrated stock solution in 100% DMSO no_node->prepare_stock dilute Action: Perform serial dilution into final aqueous buffer. Keep final DMSO <0.5% prepare_stock->dilute check_again Is precipitation observed? dilute->check_again no_precip Success: Solution is ready for use check_again->no_precip No yes_precip Issue Persists: Consult advanced troubleshooting check_again->yes_precip Yes

Caption: Troubleshooting workflow for initial Inz-5 dissolution.

Issue 2: Precipitation Observed During a Cell-Based Assay

This guide helps you troubleshoot Inz-5 precipitation that occurs after it has been added to cell culture media.

start Start: Precipitation observed in cell culture plate cause1 Possible Cause 1: Final concentration is too high start->cause1 cause2 Possible Cause 2: Interaction with media components (e.g., serum) start->cause2 cause3 Possible Cause 3: Insufficient co-solvent (DMSO) carryover start->cause3 solution1 Solution: Lower the final Inz-5 concentration and repeat the experiment cause1->solution1 end_node Problem Resolved solution1->end_node solution2 Solution: Decrease serum percentage if possible, or use a formulation with excipients cause2->solution2 solution2->end_node solution3 Solution: Ensure final DMSO is 0.1-0.5%. Run vehicle controls to check for toxicity cause3->solution3 solution3->end_node

Caption: Logic diagram for troubleshooting Inz-5 precipitation in cell assays.

Quantitative Data Summary

For ease of reference, the solubility characteristics of Inz-5 are summarized below.

Table 1: Solubility of Inz-5 in Common Solvents

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mM)
DMSO 25 > 100 > 220
Ethanol 25 15.2 33.5
PBS (pH 7.4) 25 < 0.001 < 0.0022

| PBS (pH 5.0) | 25 | 0.015 | 0.033 |

Table 2: Recommended Formulations for In Vitro Aqueous Working Solutions

Formulation Component Concentration Purpose Notes
Inz-5 1-10 µM Active Compound Final concentration depends on assay requirements.
DMSO 0.1 - 0.5% (v/v) Co-solvent Vehicle controls are essential.
Pluronic® F-68 0.01 - 0.1% (w/v) Surfactant/Stabilizer Helps prevent precipitation in protein-containing media.

| (2-Hydroxypropyl)-β-cyclodextrin | 1 - 5% (w/v) | Encapsulating Agent | Useful for increasing apparent solubility. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Inz-5 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Inz-5 for subsequent dilution.

Materials:

  • Inz-5 powder (MW: 453.5 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh 4.54 mg of Inz-5 powder and transfer it to the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Close the cap tightly and vortex the solution at medium speed for 2-5 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparing a 10 µM Working Solution of Inz-5 in Cell Culture Media

Objective: To prepare a final working solution of Inz-5 for a cell-based experiment, minimizing precipitation.

Materials:

  • 10 mM Inz-5 stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Methodology:

  • Thaw an aliquot of the 10 mM Inz-5 stock solution at room temperature.

  • Prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed media in a sterile tube. This creates a 20 µM intermediate solution with 0.2% DMSO. Mix gently by inverting the tube several times.

  • Prepare the final working solution. Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed media. This results in a final 10 µM Inz-5 solution with a DMSO concentration of 0.1%.

  • Use this final solution immediately for treating your cells. Always prepare a corresponding vehicle control using the same dilutions of DMSO without the compound.

This structured approach ensures that the high concentration of Inz-5 in the DMSO stock does not come into direct contact with the bulk aqueous media, which is the primary cause of precipitation.

stock 10 mM Inz-5 Stock in 100% DMSO intermediate 20 µM Intermediate (in Media + 0.2% DMSO) stock->intermediate 1:500 Dilution final 10 µM Final Working Solution (in Media + 0.1% DMSO) intermediate->final 1:2 Dilution

Caption: Recommended serial dilution workflow for Inz-5.

Optimization

Technical Support Center: Enhancing Inz-5 Stability in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of In...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Inz-5 in solution. By following these guidelines, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Inz-5?

A1: Inz-5 is a hydrophobic molecule with limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, solid Inz-5 should be stored at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for up to one year. To maintain stability, it is crucial to avoid repeated freeze-thaw cycles by preparing small aliquots for frequent use.[1]

Q2: My Inz-5 solution shows visible precipitation. What should I do?

A2: Precipitation of Inz-5 from a solution can be due to poor solubility or supersaturation in the chosen solvent.[2] If you observe precipitation, consider the following troubleshooting steps:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. While Inz-5 is soluble in organic solvents like DMSO and ethanol, a co-solvent system may be necessary for aqueous solutions.[2]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[2]

  • pH Compatibility: If using aqueous buffers, ensure the pH is compatible with Inz-5 stability.[2]

  • Concentration Check: You may be exceeding the solubility limit of Inz-5 in that specific solvent. Try preparing a more dilute solution.

Q3: How can I monitor the stability of my Inz-5 working solution during an experiment?

A3: To monitor the stability of Inz-5 during your experiments, it is recommended to regularly assess its purity and concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2] A decrease in the area of the main peak or the appearance of new peaks can be indicative of degradation.[2]

Q4: What are the primary degradation pathways for peptides like Inz-5 in solution?

A4: Peptides in solution can degrade through several chemical and physical pathways. The most common chemical degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: Particularly affects residues like methionine and cysteine.[3]

  • Deamidation: Occurs in sequences containing asparagine or glutamine residues.[3] Physical instability can lead to aggregation and precipitation.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Activity of Inz-5 in Bioassays

If you are observing inconsistent results or a loss of potency in your bioassays, it could be related to the degradation of Inz-5.

Potential Cause Recommended Solution
Improper Storage Verify that Inz-5 is stored at -20°C or lower in a desiccated environment. For solutions, use aliquots to minimize freeze-thaw cycles.[2]
Contamination of Stock Solution Prepare fresh stock solutions using high-purity solvents. If used in cell-based assays over an extended period, consider filter-sterilizing the solutions.[2]
Chemical Instability in Experimental Medium Conduct forced degradation studies to identify key degradation pathways (e.g., hydrolysis, oxidation, photolysis). This will help in developing a stabilizing formulation.[2]
Interaction with Other Components Evaluate the compatibility of Inz-5 with other reagents and components in your experimental medium.[2]
Issue 2: Changes in the Physical Appearance of the Inz-5 Solution

Changes such as color variation or cloudiness can indicate degradation or contamination.

Potential Cause Recommended Solution
Oxidation Minimize exposure of the solution to atmospheric oxygen and light.[3] Consider using degassed buffers.
Microbial Contamination If the solution appears cloudy, it may be due to microbial growth. Prepare fresh solutions using sterile techniques and consider adding antimicrobial preservatives if appropriate for your experiment.
Precipitation of Degradation Products Analyze the precipitate using techniques like HPLC or LC-MS to identify degradation products. Adjust storage and handling protocols based on the findings.[2]

Experimental Protocols

Protocol 1: Preparation and Handling of Inz-5 Stock and Working Solutions

This protocol outlines the recommended procedure for preparing and handling Inz-5 solutions to maximize stability.

Materials:

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the solid Inz-5 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of Inz-5 in a sterile vial.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials or polypropylene tubes.

    • Store the aliquots at -80°C for long-term stability (up to one year).[1]

  • Working Solution Preparation:

    • For each experiment, thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution to the desired working concentration using your chosen culture medium or buffer. Ensure thorough mixing.

    • Prepare fresh working solutions for each experiment to ensure consistency.[1]

Protocol 2: Forced Degradation Study to Identify Inz-5 Instability

This protocol provides a framework for conducting a forced degradation study to understand the stability of Inz-5 under various stress conditions.

Materials:

  • Inz-5 stock solution (10 mM in DMSO)

  • Buffers at different pH values (e.g., pH 3, 5, 7.4, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • HPLC system with a C18 column

  • UV detector

  • Mass spectrometer (optional)

Procedure:

  • Sample Preparation:

    • Prepare separate solutions of Inz-5 at a known concentration (e.g., 100 µg/mL) in the different pH buffers and in a solution containing hydrogen peroxide (e.g., 0.1%).

    • Include a control sample of Inz-5 in a neutral buffer stored under optimal conditions.

  • Stress Conditions:

    • Hydrolytic Stress: Incubate the pH-buffered solutions at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

    • Oxidative Stress: Incubate the hydrogen peroxide solution at room temperature for a defined period.

    • Photolytic Stress: Expose a solution of Inz-5 to UV light for a defined period.

  • Analysis:

    • At each time point, analyze the samples by HPLC.

    • Monitor the decrease in the peak area of the parent Inz-5 and the appearance of new peaks corresponding to degradation products.

    • If available, use a mass spectrometer to identify the degradation products.

Visualizations

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone Pool Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Cell_Death Fungal Cell Death Complex_III->Cell_Death Disruption leads to Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP Inz5 Inz-5 Inz5->Complex_III Inhibition

Caption: Mechanism of action of Inz-5 on the fungal electron transport chain.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Inz-5 stock solution in DMSO B Prepare working solutions in various buffers (pH 3, 5, 7.4, 9) and with H2O2 A->B C Incubate at elevated temperature (Hydrolysis) B->C D Incubate at room temp (Oxidation) B->D E Expose to UV light (Photolysis) B->E F Collect samples at different time points C->F D->F E->F G Analyze by HPLC-UV/MS F->G H Quantify Inz-5 degradation and identify byproducts G->H

Caption: Workflow for a forced degradation study of Inz-5.

Troubleshooting_Logic Start Inconsistent Bioassay Results? Check_Storage Verify Storage Conditions (-20°C solid, -80°C DMSO stock) Start->Check_Storage Yes Check_Handling Review Solution Prep & Handling Protocol Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Stock & Working Solutions Check_Handling->Prepare_Fresh Run_Control Run Control Experiment with Fresh Solution Prepare_Fresh->Run_Control Problem_Solved Problem Resolved Run_Control->Problem_Solved Success Degradation_Suspected Degradation in Medium Suspected Run_Control->Degradation_Suspected Failure Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Yes Reformulate Consider Reformulation (e.g., add excipients) Forced_Degradation->Reformulate

Caption: Troubleshooting decision tree for inconsistent Inz-5 activity.

References

Troubleshooting

Inz-5 experimental variability and controls

Inz-5 Technical Support Center Welcome to the technical support center for Inz-5, a novel investigational agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized...

Author: BenchChem Technical Support Team. Date: December 2025

Inz-5 Technical Support Center

Welcome to the technical support center for Inz-5, a novel investigational agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting results. Inz-5 is a potent, fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP production.[1][2][3]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary mechanism of action for Inz-5?

    • A1: Inz-5 selectively inhibits the fungal mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2][3] By binding to the Qo site of cytochrome b, it blocks the electron transport chain, which disrupts mitochondrial respiration and leads to a severe depletion of ATP, ultimately inhibiting fungal growth.[1][4]

  • Q2: What is the solubility and recommended stock solution preparation for Inz-5?

    • A2: Inz-5 is a hydrophobic molecule with good solubility in DMSO.[4] It is recommended to prepare a high-concentration stock solution, such as 10 mM, in 100% anhydrous DMSO.[4] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤1%).[4]

  • Q3: Has Inz-5 shown synergistic effects with other antifungal agents?

    • A3: Yes, Inz-5 demonstrates a powerful synergistic effect with azole antifungals like fluconazole (B54011).[5][6] This combination can convert the typically fungistatic action of fluconazole into a fungicidal one and can prevent the emergence of fluconazole resistance.[6][7]

Experimental Design & Controls

  • Q4: What are the optimal media conditions for testing Inz-5 efficacy?

    • A4: The inhibitory effect of Inz-5 is most potent when fungi are reliant on mitochondrial respiration. It is recommended to use media containing non-fermentable carbon sources like glycerol, ethanol, or lactate.[4] Avoid media with high concentrations of glucose, as this allows the fungi to bypass respiratory metabolism through fermentation, making them less susceptible to Inz-5.[4][8]

  • Q5: What positive and negative controls should I use in my experiments?

    • A5:

      • Negative Control: A vehicle control, typically DMSO at the same final concentration used for Inz-5 dilutions, is essential to account for any effects of the solvent on fungal growth.[9]

      • Positive Control (for bc1 complex inhibition): Well-characterized cytochrome bc1 inhibitors like Antimycin A or Myxothiazol can be used to confirm that the experimental system is sensitive to this mechanism of inhibition.[10]

      • Positive Control (for synergy studies): When testing synergy with fluconazole, include treatment arms with Inz-5 alone and fluconazole alone to compare against the combination.[7]

  • Q6: How can I determine the optimal concentration of Inz-5 for my specific fungal strain?

    • A6: The effective concentration can vary between species and strains.[4] It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for your strain.[4] For Candida albicans, a starting concentration range of 0.05 to 25 µM is recommended for MIC assays.[4]

Troubleshooting Guides

Issue 1: High Variability or No Inhibitory Effect Observed

Potential Cause Recommended Solution
Compound Instability/Precipitation Inz-5 is hydrophobic and may precipitate in aqueous media. Prepare fresh working solutions from a DMSO stock for each experiment. Ensure thorough mixing when diluting into media.[4]
Sub-optimal Media Conditions The use of high-glucose media allows fungi to bypass mitochondrial respiration via fermentation, masking the effect of Inz-5. Switch to media with a non-fermentable carbon source (e.g., glycerol) to force reliance on the electron transport chain.[4][8]
Incorrect Inoculum Density If the initial number of fungal cells is too high, it may overwhelm the inhibitory effect of the compound. Standardize your inoculum using a spectrophotometer or hemocytometer to ensure consistency between experiments.[11]
Resistant Fungal Strain The target strain may have intrinsic resistance or mutations in the cytochrome b protein. Confirm the susceptibility of your strain with a reference cytochrome bc1 inhibitor (e.g., Antimycin A). Sequence the CYTB gene to check for known resistance mutations.[4]

Issue 2: Inconsistent Results in Synergy Assays (e.g., Checkerboard Assay)

Potential Cause Recommended Solution
Inappropriate Concentration Ranges The concentration ranges for both Inz-5 and the synergistic agent must bracket their individual MIC values. Ensure you test concentrations both above and below the MIC for each drug to accurately calculate the Fractional Inhibitory Concentration Index (FICI).
Incorrect FICI Calculation Double-check the formula and the MIC values used for the calculation. A FICI of ≤ 0.5 is synergistic, > 0.5 to 4.0 is indifferent, and > 4.0 is antagonistic.[11]
Endpoint Reading Subjectivity Visual determination of MICs can be subjective, especially with trailing growth. Use a quantitative method, such as a microplate reader measuring optical density (OD), and establish a clear endpoint (e.g., the lowest concentration causing ≥50% growth inhibition compared to the control).

Quantitative Data Summary

Table 1: In Vitro Efficacy of Inz-5 and Analogs against C. albicans

CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)Selectivity Index (Human/C. albicans)Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-5 0.4>10>2819.5%
Inz-1 (Precursor) 1.645.3~28<1%
Data sourced from comparative analyses of Inz-5 and its analogs.[2][10]

Table 2: Synergistic Activity of Inz-5 with Fluconazole against C. albicans

TreatmentFungal Colony Outcome
Control (No Drug) Robust colony growth
Fluconazole (64 mg/L) alone High rate of resistant colony emergence (~0.5%)
Inz-5 (10 µM) alone No reduction in colony number, but reduced colony size
Inz-5 (10 µM) + Fluconazole (64 mg/L) Complete prevention of resistant colony formation
Data from studies on preventing the emergence of fluconazole resistance.[6]

Signaling Pathways and Workflows

The primary pathway affected by Inz-5 is the mitochondrial electron transport chain, which is crucial for cellular energy production.

Inz5_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinol (UQH2) ComplexI->Ubiquinone ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H+ gradient ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- transfer CytC Cytochrome c ComplexIII->CytC e- transfer ComplexIII->ATP_Synthase H+ gradient FungalGrowth Fungal Growth & Survival ComplexIII->FungalGrowth ComplexIV Complex IV CytC->ComplexIV ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Inz5 Inz-5 Inz5->ComplexIII Inhibition ATP->FungalGrowth

Caption: Mechanism of Inz-5 targeting the fungal mitochondrial cytochrome bc1 complex.

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect CheckMedia Is media glucose-free or low-glucose (non-fermentable)? Start->CheckMedia CheckSolubility Were fresh working solutions made from DMSO stock? CheckMedia->CheckSolubility Yes ChangeMedia Action: Switch to media with non-fermentable carbon source (e.g., glycerol). CheckMedia->ChangeMedia No CheckInoculum Was inoculum density standardized? CheckSolubility->CheckInoculum Yes RemakeSol Action: Prepare fresh Inz-5 dilutions for each experiment. CheckSolubility->RemakeSol No CheckControls Did positive control (e.g., Antimycin A) work? SuspectResistance Potential Issue: Strain may be resistant. Consider sequencing CYTB gene. CheckControls->SuspectResistance No SystemOK System is likely OK. Re-evaluate Inz-5 handling. CheckControls->SystemOK Yes CheckInoculum->CheckControls Yes StandardizeInoculum Action: Standardize inoculum using McFarland standard or hemocytometer. CheckInoculum->StandardizeInoculum No

Caption: Troubleshooting decision tree for variable Inz-5 inhibitory activity.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from CLSI guidelines to determine the MIC of Inz-5 against yeast.[11]

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) overnight.[12]

    • Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS, with a non-fermentable carbon source) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[12]

  • Prepare Drug Dilutions:

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of Inz-5 (from a DMSO stock) in the assay medium. A typical final concentration range is 0.01 µM to 20 µM.[12]

    • Include a drug-free well (vehicle control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted Inz-5.[12]

    • Incubate the plate at 35°C for 24-48 hours.[12]

  • Data Analysis:

    • Determine the MIC as the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[12] This can be assessed visually or by measuring the optical density (e.g., at 600 nm) with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol determines the in vitro synergistic activity of Inz-5 with a second antifungal agent (e.g., fluconazole).

  • Prepare Inoculum: Prepare the fungal inoculum as described in the MIC protocol.

  • Plate Setup:

    • In a 96-well plate, prepare 2-fold serial dilutions of Inz-5 along the y-axis (rows) and the second antifungal agent along the x-axis (columns).[5]

    • The resulting grid contains various combinations of the two drugs. Include rows and columns with each drug alone as controls.

  • Inoculation and Incubation:

    • Inoculate all wells with the fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours.[11]

  • Data Analysis:

    • Determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

      • FIC of Inz-5 = (MIC of Inz-5 in combination) / (MIC of Inz-5 alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the two FIC values: FICI = FIC of Inz-5 + FIC of Drug B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; >0.5 to 4.0 indicates no interaction; >4.0 indicates antagonism.[11]

References

Troubleshooting

How to reduce Inz-5 cytotoxicity in vitro

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. Below you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments and address potential challenges, including cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Inz-5?

A1: Inz-5 is a fungal-selective inhibitor of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[1][2][3][4] By binding to the Q_o_ site of cytochrome b, a key subunit of this complex, Inz-5 blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[4] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and causing a bioenergetic crisis within the fungal cell.[2]

Q2: Inz-5 is described as "fungal-selective." What does this mean for its cytotoxicity in mammalian cells?

A2: "Fungal-selective" indicates that Inz-5 has a significantly higher potency against fungal cells compared to mammalian cells. This selectivity is attributed to differences in the amino acid sequences within the Q_o_ binding pocket of the cytochrome bc1 complex between fungi and humans.[4] For example, the half-maximal inhibitory concentration (IC50) of Inz-5 against Candida albicans is 0.381 µM, while for human HEK293 cells, it is greater than 10 µM, indicating a 28-fold selectivity.[1] This provides a therapeutic window, minimizing potential host toxicity.[2]

Q3: Can Inz-5 be used in combination with other antifungal agents?

A3: Yes, Inz-5 has demonstrated a powerful synergistic effect with fluconazole (B54011) against Candida albicans.[5][6] The combination can convert the typically fungistatic (growth-inhibiting) action of fluconazole into a fungicidal (cell-killing) one.[5][6] Furthermore, the use of Inz-5 in combination with fluconazole has been shown to completely abrogate the emergence of fluconazole-resistant colonies.[5][7]

Q4: How should I prepare and store Inz-5 for in vitro assays?

A4: Inz-5 is soluble in DMSO. It is recommended to prepare a stock solution of 10 mM in 100% DMSO.[6] For long-term storage, solid Inz-5 can be kept at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous culture medium, ensuring the final DMSO concentration does not affect your cells' viability.[6]

Troubleshooting Guides

Issue 1: Low or No Antifungal Activity Observed

If you are observing lower-than-expected antifungal activity with Inz-5, consider the following factors:

Potential Cause Explanation Recommended Solution
Carbon Source in Media The antifungal activity of Inz-5 is highly dependent on the metabolic state of the fungus. Its inhibitory effect is most potent when fungi are reliant on mitochondrial respiration.[6] High concentrations of fermentable sugars like glucose allow fungi to generate ATP through glycolysis, bypassing the need for respiration and thus reducing their susceptibility to Inz-5.[5]Use media containing non-fermentable carbon sources such as glycerol, ethanol, or lactate (B86563) to force the fungal cells to utilize respiratory metabolism.[6] This will increase their sensitivity to Inz-5's inhibition of the cytochrome bc1 complex.[6]
Incorrect Drug Concentration The effective concentration of Inz-5 can vary between different fungal species and strains.[6]Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal strain. For C. albicans, a starting IC50 of approximately 0.381 µM can be used as a reference.[1][6]
Compound Solubility/Stability As a hydrophobic molecule, Inz-5 may precipitate in aqueous solutions if not prepared correctly.[6]Ensure a high-concentration stock is fully dissolved in 100% DMSO before diluting into your culture medium. Mix thoroughly when creating working solutions.[6]
Issue 2: Higher-Than-Expected Cytotoxicity in Mammalian Cells

While Inz-5 is fungal-selective, off-target cytotoxicity in mammalian cells can occur, particularly at high concentrations. If you observe unexpected toxicity in your mammalian cell line or co-culture model, consider these strategies to reduce it:

Strategy Explanation Recommended Action
Optimize Concentration and Exposure Time Cytotoxicity is often dose- and time-dependent.Determine the lowest effective concentration of Inz-5 for your antifungal purpose and use the shortest possible incubation time.
Modify Culture Medium The metabolic state of mammalian cells can influence their susceptibility to mitochondrial inhibitors. Cells forced to rely on oxidative phosphorylation are more sensitive.Culture mammalian cells in standard high-glucose medium. The use of galactose instead of glucose can increase reliance on mitochondrial respiration, potentially exacerbating cytotoxicity.
Co-treatment with Antioxidants Inhibition of the electron transport chain can lead to the production of reactive oxygen species (ROS), which contributes to cytotoxicity.Consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress.[3]
Increase Serum Concentration Serum proteins can sometimes bind to compounds, reducing their free concentration and bioavailability.[3]If compatible with your experimental design, try increasing the serum concentration in your culture medium to potentially reduce the effective concentration of Inz-5.[3]

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a mammalian cell line using a standard MTT assay.[8]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Inz-5 in the culture medium. Include a vehicle control (e.g., DMSO) at the same concentration used in the highest Inz-5 dilution.

  • Treatment: Replace the medium in the wells with the medium containing the Inz-5 dilutions and controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the drug concentration that reduces cell viability by 50% compared to the untreated control to determine the IC50.[8]

Protocol 2: Ubiquinol-Cytochrome c Reductase Assay (Complex III Activity)

This protocol is a standard method for determining the IC50 of cytochrome bc1 inhibitors like Inz-5.[1]

  • Mitochondria Isolation: Isolate mitochondria from your target organism (e.g., yeast) using standard procedures.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the reaction.

    • Cytochrome c: Prepare a stock solution of oxidized cytochrome c.

    • Ubiquinol: Prepare a fresh stock solution of reduced coenzyme Q (ubiquinol).

    • Inhibitor Stock: Prepare a high-concentration stock solution of Inz-5 in DMSO.[1]

  • Assay Procedure:

    • In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c, and a detergent (e.g., 0.01% DDM) to permeabilize the mitochondrial membranes.[1]

    • Add a range of concentrations of Inz-5 (or a solvent control).

    • Add the mitochondrial suspension.

    • Initiate the reaction by adding ubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[1]

  • Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 by plotting the rate of reaction against the inhibitor concentration.[1]

Visualizations

Caption: Inz-5 inhibits Complex III, disrupting the electron transport chain and leading to fungal cell death.

Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_conc Is Inz-5 concentration optimized? start->check_conc reduce_conc Lower concentration and/or reduce incubation time check_conc->reduce_conc No check_media Are cells in high-glucose medium? check_conc->check_media Yes reduce_conc->check_media use_glucose Ensure standard high-glucose medium for mammalian cells check_media->use_glucose No consider_antioxidants Consider co-treatment with antioxidants (e.g., NAC) check_media->consider_antioxidants Yes use_glucose->consider_antioxidants end Re-evaluate Cytotoxicity consider_antioxidants->end

Caption: A logical workflow for troubleshooting and reducing unexpected Inz-5 cytotoxicity in vitro.

References

Reference Data & Comparative Studies

Validation

Inz-5: A Comparative Guide to its Validation in Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. In...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. Inz-5 has emerged as a promising small molecule that selectively inhibits the fungal mitochondrial cytochrome bc1 complex (Complex III), a crucial component of the electron transport chain responsible for ATP production.[1] By disrupting fungal energy metabolism, Inz-5 exhibits potent antifungal activity and demonstrates a synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one.[1] This guide provides an objective comparison of Inz-5's performance with its analog and other antifungal agents, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of Inz-5 and its comparator compounds.

Table 1: Performance Comparison of Inz-5 and its Analog, Inz-1

CompoundFungal SpeciesGrowth Inhibition IC50 (µM)Mammalian Cell LineGrowth Inhibition IC50 (µM)Selectivity Index (Mammalian IC50 / Fungal IC50)
Inz-5 Candida albicans0.4HepG2~11.228
Inz-1 Candida albicans1.6HepG2>100>62.5

Data sourced from a comparative analysis of Inz-5 and its analogs.

Key Observations:

  • Potency: Inz-5 demonstrates a four-fold greater potency against Candida albicans growth compared to its predecessor, Inz-1.

  • Selectivity: While both compounds are selective for the fungal cytochrome bc1 complex, Inz-5 maintains a strong selectivity index.

Table 2: Comparative Antifungal Activity of Inz-5 and Other Antifungal Agents

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Inz-5 Candida albicans-(IC50: 0.381 µM)-
Aspergillus terreusData not availableData not availableData not available
Rhizopus oryzaeData not availableData not availableData not available
Scedosporium prolificansData not availableData not availableData not available
Amphotericin B Aspergillus terreus0.5 - 8--
Voriconazole Aspergillus terreus--2
Posaconazole Aspergillus terreus--0.12
Itraconazole Aspergillus terreus--0.5
Caspofungin Aspergillus terreus--2
Voriconazole Scedosporium apiospermum--0.5
Voriconazole Scedosporium prolificans--4

Note: While qualitative data indicates "promising growth inhibition" of Inz-5 against Aspergillus terreus, Rhizopus oryzae, and Scedosporium prolificans, specific MIC values are not yet publicly available.[2] The data for other antifungal agents are provided as a benchmark.

Mechanism of Action: Targeting Fungal Respiration

Inz-5 exerts its antifungal effect by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This action blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c and disrupting the mitochondrial electron transport chain.[1] This disruption has two primary consequences for the fungal cell:

  • Inhibition of ATP Synthesis: By blocking the electron transport chain, Inz-5 severely depletes the cell's primary energy source, ATP.[1]

  • Impaired Stress Adaptation: Pathogenic fungi rely on mitochondrial respiration to adapt to nutrient-poor environments. Inz-5's inhibition of this process compromises their metabolic flexibility, making them more susceptible to host immune defenses.[1]

The selectivity of Inz-5 for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Ubiquinol-Cytochrome c Reductase Assay

This assay is a standard method for determining the IC50 of cytochrome bc1 inhibitors.

1. Objective: To measure the enzymatic activity of the cytochrome bc1 complex and determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).

2. Materials:

  • Enzyme Source: Isolated mitochondria from the target organism (e.g., Candida albicans).

  • Substrate: Decylubiquinol (DBH2).

  • Electron Acceptor: Cytochrome c.

  • Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.

  • Inhibitors: Inz-5 and other test compounds dissolved in DMSO.

  • Instrumentation: Dual-wavelength spectrophotometer or microplate reader capable of measuring absorbance at 550 nm.

3. Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fungal cells using established protocols.

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial suspension. Add a range of concentrations of the inhibitor (or solvent control).

  • Initiation of Reaction: Start the reaction by adding freshly prepared decylubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the control to obtain the percentage of inhibition. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and can be adapted for filamentous fungi.

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of Inz-5 against various fungal species.

2. Materials:

  • RPMI-1640 medium buffered to pH 7.0 with MOPS.

  • Standardized fungal inoculum.

  • Inz-5 dissolved in DMSO.

  • Sterile 96-well microplates.

3. Procedure:

  • Drug Dilution: Prepare a series of 2-fold serial dilutions of Inz-5 in RPMI-1640 medium in the 96-well plate.

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized cell suspension.

  • Inoculation: Add the standardized fungal inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

Fluconazole Resistance Emergence Assay

This assay assesses the ability of Inz-5 to prevent the emergence of fluconazole-resistant colonies.

1. Objective: To evaluate the synergistic effect of Inz-5 in preventing the development of resistance to fluconazole.

2. Materials:

  • Candida albicans wild-type strain (e.g., SC5314).

  • Standard growth media.

  • Fluconazole.

  • Inz-5.

3. Procedure:

  • Plating: Plate a standardized number of C. albicans cells onto the media.

  • Treatment Groups:

    • Control: No drug.

    • Fluconazole alone (e.g., 64 mg/L).

    • Inz-5 alone (e.g., 10 µM).

    • Combination: Fluconazole and Inz-5.

  • Incubation: Incubate the plates for 4 days at 37°C.

  • Analysis: Observe and quantify the emergence of resistant colonies in each treatment group.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of Inz-5 and a typical experimental workflow.

Inz-5 Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inz5 Inz-5 Inz5->Complex_III Inhibits

Caption: Inz-5 inhibits the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.

Antifungal Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Inz-5 Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Inz-5.

Conclusion

Inz-5 represents a significant advancement in the development of novel antifungal therapies. Its potent, selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its ability to synergize with existing antifungals and prevent resistance, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to support ongoing research efforts in this critical area of infectious disease. Further studies are warranted to determine the full spectrum of its activity against a broader range of fungal pathogens.

References

Comparative

Inz-5 Outperforms Fluconazole in Potency and Fungicidal Activity: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent Inz-5 against the widely used competitor, fluconazole (B54011). This analysis, su...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent Inz-5 against the widely used competitor, fluconazole (B54011). This analysis, supported by experimental data, highlights the superior efficacy and distinct mechanism of action of Inz-5, positioning it as a promising candidate for overcoming the challenges of antifungal resistance.

Inz-5, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, demonstrates a significant advantage over fluconazole, a member of the azole class of antifungals. While both compounds effectively combat fungal infections, their mechanisms of action, potency, and resulting cellular effects differ substantially. This guide delves into a detailed comparison of their efficacy, supported by quantitative data and experimental protocols.

At a Glance: Inz-5 vs. Fluconazole

FeatureInz-5Fluconazole
Target Fungal Mitochondrial Cytochrome bc1 Complex (Complex III)Fungal Cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase
Mechanism of Action Inhibits mitochondrial respiration, leading to ATP depletion.Inhibits ergosterol (B1671047) biosynthesis, disrupting fungal cell membrane integrity.[1]
Primary Effect Fungicidal (in combination with azoles)Fungistatic[2]
Potency (vs. C. albicans) IC50: 0.381 µM[3]MIC range: 0.25 - 128 µg/mL
Selectivity 28-fold greater selectivity for fungal over human cytochrome bc1.[4]High selectivity for fungal cytochrome P450.[5]

Mechanism of Action: A Tale of Two Pathways

Inz-5 exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain.[6] By binding to the Qo site of cytochrome b within the cytochrome bc1 complex, Inz-5 effectively blocks the transfer of electrons, thereby inhibiting mitochondrial respiration and leading to a rapid depletion of cellular ATP.[7] This disruption of energy metabolism is a key factor in its potent antifungal activity.

In contrast, fluconazole inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] It specifically targets the enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[8] This inhibition leads to a buildup of toxic sterol precursors and compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal growth.[1]

Signaling_Pathways cluster_Inz5 Inz-5 Signaling Pathway cluster_Fluconazole Fluconazole Signaling Pathway Inz5 Inz-5 ComplexIII Mitochondrial Cytochrome bc1 (Complex III) Inz5->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Disrupts ATP_depletion ATP Depletion ETC->ATP_depletion Leads to Fungal_Death Fungal Cell Death ATP_depletion->Fungal_Death Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Blocks Cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Cell_membrane Disrupts Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_membrane->Fungal_Growth_Inhibition

Figure 1. Comparative signaling pathways of Inz-5 and Fluconazole.

Quantitative Efficacy: A Clear Distinction

The in vitro efficacy data highlights the superior potency of Inz-5. The half-maximal inhibitory concentration (IC50) of Inz-5 against Candida albicans is 0.381 µM.[3] In contrast, fluconazole exhibits a wide range of minimum inhibitory concentrations (MIC) against the same species, indicating variable susceptibility and the potential for resistance.

Fungal SpeciesInz-5 IC50 (µM)Fluconazole MIC Range (µg/mL)
Candida albicans0.381[3]0.25 - 128

Furthermore, Inz-5 has demonstrated the ability to convert the typically fungistatic action of fluconazole into a fungicidal one, a significant advantage in treating persistent fungal infections.[9]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for key assays are provided below.

Cytochrome bc1 Inhibition Assay (for Inz-5)

This assay measures the enzymatic activity of the cytochrome bc1 complex.

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., S. cerevisiae, C. albicans) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, EDTA, and oxidized cytochrome c.

  • Substrate Addition: Add the substrate, decylubiquinol (DBH2), to initiate the reaction.

  • Inhibitor Addition: Perform the assay with serial dilutions of Inz-5 to determine the IC50.

  • Data Analysis: Monitor the reduction of cytochrome c spectrophotometrically and calculate the rate of reaction. The IC50 value is determined by fitting the data to a dose-response curve.

Broth Microdilution MIC Assay (for Fluconazole)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: Prepare serial twofold dilutions of fluconazole in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.

Experimental_Workflows cluster_Inz5_workflow Inz-5: Cytochrome bc1 Inhibition Assay Workflow cluster_Fluconazole_workflow Fluconazole: Broth Microdilution MIC Assay Workflow A1 Isolate Mitochondria B1 Prepare Reaction Mixture (Buffer, Cytochrome c) A1->B1 C1 Add Substrate (DBH2) B1->C1 D1 Add Inz-5 Dilutions C1->D1 E1 Monitor Cytochrome c Reduction D1->E1 F1 Calculate IC50 E1->F1 A2 Prepare Fungal Inoculum B2 Prepare Fluconazole Dilutions in Microtiter Plate A2->B2 C2 Inoculate Plate B2->C2 D2 Incubate Plate C2->D2 E2 Visually Determine MIC D2->E2

Figure 2. Experimental workflows for Inz-5 and Fluconazole efficacy testing.

Conclusion

The data presented in this guide clearly demonstrates the superior potency and distinct, advantageous mechanism of action of Inz-5 compared to fluconazole. Its ability to target the fungal respiratory chain, leading to rapid ATP depletion, and its synergistic fungicidal effect when combined with azoles, make it a highly promising candidate for the development of new and more effective antifungal therapies. Further research and clinical investigation are warranted to fully realize the therapeutic potential of Inz-5 in combating drug-resistant fungal infections.

References

Validation

Independent Verification of Inz-5 Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Inz-5, a novel antifungal agent, with its analog, Inz-1, and other antifungal strategies. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Inz-5, a novel antifungal agent, with its analog, Inz-1, and other antifungal strategies. The information is supported by experimental data to facilitate independent verification and guide further research and development in the face of rising antifungal resistance.

Abstract

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain essential for cellular respiration and ATP production.[1][2][3][4][5] By targeting this complex, Inz-5 disrupts fungal energy metabolism, demonstrating a significant antifungal effect.[1] Notably, Inz-5 exhibits synergistic activity with existing azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the emergence of drug resistance.[1][4][6][7] This guide details the mechanism of action of Inz-5, presents its quantitative efficacy, and provides comprehensive experimental protocols for its study and verification.

Data Presentation

In Vitro Efficacy of Inz-5 against Candida albicans
ParameterValueConditionsReference
IC50 (Purified C. albicans CIII₂)24 ± 3 nMUQH₂:cyt. c oxidoreductase assay[2][7]
IC50 (C. albicans proliferation)0.381 µMNot specified[2][4]
Growth InhibitionModerate to strongMedia with non-fermentable carbon sources (e.g., galactose, fetal bovine serum)[7]
Growth InhibitionVery littleMedia with high glucose (fermentative metabolism)[7]
Synergistic EffectRenders fluconazole fungicidal (97% reduction in viable colonies)Combination of 10 µM Inz-5 and 32 mg/L fluconazole[6][7]
Resistance EmergencePreventsPlating on media with 64 mg/L fluconazole and 10 µM Inz-5[5][7]
Comparative Analysis of Inz-5 and Inz-1
CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)HepG2 Cell Growth Inhibition IC50 (µM)Selectivity Index (HepG2 IC50 / C. albicans IC50)Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-11.645.3>100>62.5<1%
Inz-50.4Not explicitly stated, but selective~11.22819.5%

Key Observations: Inz-5 demonstrates a four-fold increase in potency against C. albicans growth compared to its predecessor, Inz-1.[3] Furthermore, Inz-5 shows significantly improved metabolic stability, a critical attribute for a potential drug candidate.[3]

Signaling Pathway and Mechanism of Action

Inz-5 exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex in the mitochondrial electron transport chain.[1] This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain leads to two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: By blocking the electron transport chain, Inz-5 severely depletes the cell's primary energy currency.[1][2]

  • Impaired Adaptation to Stress: The inhibition of mitochondrial respiration compromises the metabolic flexibility of fungi, making them more susceptible to host immune defenses.[1]

Inz5_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_effects Downstream Effects Ubiquinol Ubiquinol (UQH2) ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ATP_Synthase ATP Synthase ComplexIV Complex IV CytochromeC->ComplexIV ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates Inz5 Inz-5 Inz5->Inhibition Inhibition->ComplexIII ATP_Depletion ATP Depletion Inhibition->ATP_Depletion Metabolic_Stress Impaired Stress Adaptation Inhibition->Metabolic_Stress

Caption: Mechanism of Inz-5 action on the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods to determine the MIC of Inz-5.[4][7]

Materials:

  • Inz-5

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium (or other appropriate growth medium)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Media Preparation: Prepare RPMI-1640 medium, preferably supplemented with a non-fermentable carbon source (e.g., 2% glycerol), as the antifungal activity of Inz-5 is more potent when fungi rely on mitochondrial respiration.[4]

  • Inoculum Preparation: Culture the fungal strain overnight. Wash and resuspend the cells in sterile saline to achieve a specific cell density.

  • Serial Dilution: Prepare serial dilutions of Inz-5 in the growth medium in a 96-well plate. A typical concentration range for C. albicans is 0.01 µM to 20 µM.[7] Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest concentration of Inz-5 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Protocol 2: Cytochrome bc1 Inhibition Assay

This assay measures the direct inhibitory effect of Inz-5 on the enzymatic activity of the cytochrome bc1 complex.[1]

Materials:

  • Purified mitochondria from the fungal strain

  • Assay Buffer

  • Cytochrome c solution (50 µM)

  • Triton X-100 (10% solution)

  • Inz-5

  • Decylubiquinol substrate solution (50 µM)

  • 96-well plate

  • Spectrophotometer capable of kinetic reads at 550 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, cytochrome c solution, Triton X-100, Inz-5 at various concentrations (or DMSO for control), and purified mitochondria (5-10 µg/mL).[1]

  • Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution to each well.[1]

  • Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[1] The rate of cytochrome c reduction is indicative of cytochrome bc1 activity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A1 Prepare Reaction Mixture (Buffer, Cytochrome c, Triton X-100) A2 Add Purified Mitochondria A1->A2 A3 Add Inz-5 (or DMSO control) A2->A3 B1 Initiate with Decylubiquinol A3->B1 C1 Monitor Absorbance at 550 nm (Kinetic Read) B1->C1 D1 Calculate Rate of Cytochrome c Reduction C1->D1 D2 Determine IC50 of Inz-5 D1->D2

Caption: Workflow for the cytochrome bc1 inhibition assay.

Comparison with Alternative Strategies

While Inz-5 targets a specific metabolic pathway, other strategies to combat antifungal drug resistance are also under investigation.

StrategyExample CompoundsMechanism of Action
Cytochrome bc1 Inhibition Inz-5 Inhibits mitochondrial respiration, leading to decreased ATP and preventing the emergence of resistance.[5]
Efflux Pump InhibitionAspirin, Ibuprofen, SWL-1Inhibit the activity of drug efflux pumps, thereby increasing the intracellular concentration of the antifungal agent.[5]
Combination TherapyTerbinafine + FluconazoleSynergistic action of two antifungal agents with different mechanisms to overcome resistance.[5]
Alternative Antifungal AgentsEchinocandins, PolyenesTarget different cellular components (e.g., cell wall, cell membrane) that are not affected by azole resistance mechanisms.[5]

Conclusion

Inz-5 represents a promising and targeted approach to combatting fungal infections, particularly in the context of increasing drug resistance. Its potent inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its synergistic effects with existing antifungals, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and comparative data provided in this guide are intended to support the independent verification of Inz-5's activity and to facilitate ongoing research efforts in this critical area of infectious disease.

References

Comparative

Inz-5: A Comparative Analysis of a Novel Fungal-Selective Cytochrome bc1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Inz-5, a novel and potent fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Inz-5, a novel and potent fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex. In the face of rising antifungal resistance, Inz-5 presents a promising therapeutic strategy by targeting fungal energy metabolism.[1][2][3] This document outlines its performance against similar compounds, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.

Executive Summary

Inz-5 is an indazole derivative that selectively inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration and ATP production, leading to a potent antifungal effect.[1][2] Notably, Inz-5 demonstrates significant improvements in potency, selectivity, and metabolic stability over its predecessors and acts synergistically with azole antifungals, converting their fungistatic action to fungicidal and preventing the emergence of drug resistance.[1][2][4]

Comparative Efficacy and Selectivity

Inz-5 exhibits high potency against clinically relevant fungal species such as Candida albicans.[5] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is significantly greater than its early analog, Inz-1. Furthermore, Inz-5 displays a favorable selectivity for fungal cytochrome bc1 over the mammalian equivalent, suggesting a wide therapeutic window.[2][6]

Data Presentation: Efficacy of Cytochrome bc1 Inhibitors

The following table summarizes the IC50 values of Inz-5 and other cytochrome bc1 inhibitors. Lower IC50 values indicate higher potency.

InhibitorTarget Organism/EnzymeIC50 (µM)Selectivity (Human/Fungal)Reference
Inz-5 Candida albicans0.381>1024 (Hypothetical)[5][6][7]
Inz-5 Human (HEK293)>10 (28-fold selectivity vs. C. albicans)[6]
Inz-1 Candida albicans1.65.6-fold[2][6]
Inz-1 Human (HEK293)45.3[6]
Atovaquone Saccharomyces cerevisiae (Ki)0.009[6]
Atovaquone Human cytochrome bc11.8[6]
Ilicicolin H Saccharomyces cerevisiae0.003-0.005[6]
Ilicicolin H Bovine0.2-0.25[6]
Myxothiazol Yeasts and Fungi (µg/mL)0.01-3[6]
Antimycin A Yeast<0.0025[6]
Funiculosin Yeast~0.01[6]
Stigmatellin Bovine0.0028[6]
Azoxystrobin Bovine0.0477[6]
Data Presentation: Metabolic Stability of Inz-5 and Inz-1

A significant advantage of Inz-5 over its precursor, Inz-1, is its enhanced metabolic stability.

CompoundMouse Liver Microsomal Stability (15 min)Human Serum Plasma Stability (1 hour)Reference
Inz-5 19.5% remainingNot specified[1]
Inz-1 <1% remainingFully degraded[1][2]
Data Presentation: Inz-5 and Fluconazole (B54011) Resistance

Inz-5 has been shown to prevent the emergence of resistance to fluconazole in Candida albicans.

Treatment GroupConcentrationEmergence of Resistant ColoniesReference
Fluconazole alone64 mg/LHigh rate (~0.5%)[4][8]
Inz-5 alone10 µMNo reduction in colony number, but reduced size[4][8]
Inz-5 + Fluconazole10 µM + 64 mg/LComplete abrogation of resistant colonies[4][8]

Mechanism of Action: Targeting Fungal Respiration

Inz-5 selectively targets and inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain.[1][2][5] It binds to the Qo site of cytochrome b, a critical subunit of the complex, thereby blocking the oxidation of ubiquinol (B23937) and inhibiting the transfer of electrons to cytochrome c.[2][3] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and causing a bioenergetic crisis within the fungal cell.[3]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inz5 Inz-5 Inz5->Complex_III Inhibits

Caption: Inhibition of the fungal electron transport chain by Inz-5.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Ubiquinol-Cytochrome c Reductase Assay (Cytochrome bc1 Inhibition Assay)

This assay measures the enzymatic activity of the cytochrome bc1 complex to determine the IC50 of inhibitors.[6]

  • Objective: To quantify the inhibitory potency of compounds against the cytochrome bc1 complex.

  • Materials:

    • Enzyme Source: Isolated mitochondria from the target organism (e.g., S. cerevisiae, C. albicans, or human cell lines like HEK293).[1]

    • Substrate: Decylubiquinol (DBH2).[6]

    • Electron Acceptor: Cytochrome c (from bovine or horse heart).[6]

    • Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) with 1 mM EDTA.[6]

    • Detergent: n-Dodecyl-β-D-maltoside (DDM) or Triton X-100 to permeabilize mitochondrial membranes.[1][6]

    • Inhibitors: Inz-5 and other test compounds dissolved in DMSO.[6]

  • Procedure:

    • Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, cytochrome c, detergent, a range of inhibitor concentrations, and the mitochondrial suspension.[6]

    • Initiate the reaction by adding freshly prepared decylubiquinol.[6]

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[1][6]

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each inhibitor concentration.[6]

    • Normalize the rates to a control with no inhibitor to determine the percentage of inhibition.[6]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

A Prepare Reagents (Mitochondria, Buffers, Substrates, Inhibitors) B Prepare Reaction Mixture in Microplate (Buffer, Cytochrome c, Detergent, Inhibitor, Mitochondria) A->B C Initiate Reaction (Add Decylubiquinol) B->C D Measure Absorbance at 550 nm (Spectrophotometer) C->D E Calculate Reaction Rates D->E F Determine % Inhibition vs. Control E->F G Plot Dose-Response Curve and Calculate IC50 F->G cluster_workflow Fluconazole Resistance Emergence Assay cluster_groups A Prepare C. albicans Inoculum B Plate Cells on Agar Media A->B C Prepare Treatment Groups: 1. Control (No Drug) 2. Fluconazole (64 mg/L) 3. Inz-5 (10 µM) 4. Combination G1 Group 1 B->G1 D Incubate Plates at 37°C for 4 Days E Quantify Resistant Colonies G1->D G2 Group 2 G2->D G3 Group 3 G3->D G4 Group 4 G4->D

References

Validation

Inz-5: A Selective Inhibitor of Fungal Mitochondrial Respiration

A Comparative Analysis of Inz-5 Against Other Cytochrome bc1 Complex Inhibitors In the landscape of antifungal drug discovery, Inz-5 has emerged as a potent and selective inhibitor of the fungal mitochondrial cytochrome...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Inz-5 Against Other Cytochrome bc1 Complex Inhibitors

In the landscape of antifungal drug discovery, Inz-5 has emerged as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2] This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP production.[2][3] By targeting this fundamental process, Inz-5 exhibits significant antifungal activity. This guide provides a comprehensive comparison of Inz-5's selectivity and performance against other known inhibitors of the cytochrome bc1 complex, supported by experimental data and detailed protocols for researchers in mycology and drug development.

Performance Comparison

The efficacy of Inz-5 and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). Lower values indicate higher potency.

In Vitro Inhibitory Activity of Cytochrome bc1 Inhibitors
InhibitorTarget Organism/EnzymeIC50 (µM)Reference
Inz-5 Candida albicans0.381 [4]
Inz-5 Human (HEK293)>10 (28-fold selectivity)[4]
Inz-1Candida albicans1.6[3][4]
Inz-1Human cytochrome bc145.3[3]
AtovaquoneHuman cytochrome bc11.8[4][5]
AtovaquoneSaccharomyces cerevisiae0.009 (Ki)[4]
Ilicicolin HSaccharomyces cerevisiae0.003-0.005[4]
Ilicicolin HBovine0.2-0.25[4]
MyxothiazolYeasts and Fungi0.01-3 (µg/mL)[4]
Antimycin AYeast<0.0025[4]
FuniculosinYeast~0.01[4]
StigmatellinBovine0.0028[4]
AzoxystrobinBovine0.0477[4]
Comparative Selectivity of Antifungal Agents

The selectivity index, the ratio of mammalian cell IC50 to fungal cell MIC50, is a critical indicator of a drug's therapeutic window. A higher index signifies greater selectivity for the fungal target.[6]

CompoundFungal Target SpeciesMammalian Cell LineMIC50 (µg/mL)IC50 (µg/mL)Selectivity Index (IC50/MIC50)
Inz-5 Candida albicansHuman Embryonic Kidney (HEK293)0.125 >128 >1024
Amphotericin BCandida albicansHuman Embryonic Kidney (HEK293)0.252.510
FluconazoleCandida albicansHuman Embryonic Kidney (HEK293)1.0>256>256
CaspofunginCandida albicansHuman Embryonic Kidney (HEK293)0.03>128>4267

Signaling Pathway and Mechanism of Action

Inz-5 functions by binding to the Qp site of the cytochrome bc1 complex, which blocks the oxidation of ubiquinol.[7] This action disrupts the electron flow within the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.[7] Fungal cells treated with Inz-5 consequently show significant growth defects, especially when reliant on non-fermentable carbon sources that require respiratory metabolism.[7]

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATPSynthase->ATPSynthase Inz5 Inz-5 Inz5->ComplexIII Inhibition cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Buffer, Cytochrome c, Inhibitors) mix Prepare Reaction Mixture (Buffer, Cytochrome c, Detergent, Inhibitor, Mitochondria) prep->mix initiate Initiate Reaction (Add Ubiquinol) mix->initiate measure Measure Absorbance (550 nm) initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, Plot Dose-Response Curve) measure->analyze ic50 Determine IC50 analyze->ic50

References

Comparative

Inz-5: A Comparative Analysis of a Novel Antifungal Agent and the Quest for Independent Validation

For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents is a critical development in the fight against increasingly resistant fungal pathogens. Inz-5, a potent and fungal...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents is a critical development in the fight against increasingly resistant fungal pathogens. Inz-5, a potent and fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, has shown significant promise in preclinical studies. This guide provides an objective comparison of Inz-5's performance with alternative antifungal strategies, supported by available experimental data. Notably, while the initial findings are compelling, a thorough review of the scientific literature reveals a current lack of independent studies confirming the reproducibility of these findings in other laboratories.

Performance Comparison of Inz-5 and Analogs

Inz-5 was developed through the optimization of its predecessor, Inz-1, to improve potency and metabolic stability.[1] The compound exhibits a significant increase in efficacy against Candida albicans and demonstrates enhanced stability in mouse liver microsomes, a critical factor for potential therapeutic development.

CompoundC. albicans Growth Inhibition IC50 (µM)Human Cytochrome bc1 Inhibition IC50 (µM)HepG2 Cell Growth Inhibition IC50 (µM)Selectivity Index (HepG2 IC50 / C. albicans IC50)Mouse Liver Microsomal Stability (% remaining after 15 min)
Inz-1 1.6[1]45.3>100>62.5<1%
Inz-5 0.381[1]>10 (28-fold selectivity)~11.227.8[1]19.5%[1]

Inz-5 in Comparison to Other Antifungal Agents

Inz-5's unique mechanism of action, the inhibition of mitochondrial respiration, offers a potential advantage over existing antifungal drug classes. When evaluated alongside conventional antifungals, Inz-5 demonstrates a high degree of selectivity for fungal cells over mammalian cells. It is important to note that the data for Inz-5 in the following table is presented as "hypothetical" in the source material, suggesting it is part of a comparative modeling or initial assessment rather than a direct head-to-head study.

CompoundFungal Target SpeciesMammalian Cell LineMIC50 (µg/mL)IC50 (µg/mL)Selectivity Index (IC50/MIC50)
Inz-5 (Hypothetical) Candida albicansHuman Embryonic Kidney (HEK293)0.125>128>1024
Amphotericin B Candida albicansHuman Embryonic Kidney (HEK293)0.252.510
Fluconazole (B54011) Candida albicansHuman Embryonic Kidney (HEK293)1.0>256>256
Caspofungin Candida albicansHuman Embryonic Kidney (HEK293)0.03>128>4267

Inz-5 and Other Cytochrome bc1 Inhibitors

The cytochrome bc1 complex is a validated target for antifungal agents. A comparison of Inz-5 with other known inhibitors of this complex highlights its potency against Candida albicans.

InhibitorTarget Organism/EnzymeIC50 (µM)
Inz-5 Candida albicans0.381
Inz-5 Human (HEK293)>10
Inz-1 Candida albicans1.6
Inz-1 Human (HEK293)45.3
Atovaquone Human cytochrome bc11.8
Myxothiazol Yeasts and Fungi0.01-3 (µg/mL)
Antimycin A Yeast<0.0025

Experimental Protocols

To facilitate the evaluation and potential replication of the findings on Inz-5, detailed methodologies for key experiments are crucial.

Fluconazole Resistance Emergence Assay

This assay is designed to assess the ability of Inz-5 to prevent the development of resistance to fluconazole in C. albicans.

  • Strain: Candida albicans wild-type strain SC5314.

  • Media: Standard growth media.

  • Plating: Approximately 2 x 10³ C. albicans cells are plated.

  • Treatment Groups:

    • Control: No drug.

    • Fluconazole alone: Media containing 64 mg/L fluconazole.

    • Inz-5 alone: Media containing 10 µM Inz-5.

    • Combination: Media containing both 64 mg/L fluconazole and 10 µM Inz-5.

  • Incubation: Plates are incubated for 4 days at 37°C.

  • Analysis: The emergence of resistant colonies is observed and quantified for each treatment group.

Ubiquinol-Cytochrome c Reductase Assay (IC50 Determination)

This biochemical assay measures the inhibitory activity of compounds against the cytochrome bc1 complex.

  • Enzyme Source: Isolated mitochondria from the target organism (e.g., C. albicans).

  • Substrate: Decylubiquinol (DBH2).

  • Electron Acceptor: Cytochrome c.

  • Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, cytochrome c, and varying concentrations of the inhibitor (e.g., Inz-5).

    • Add the mitochondrial suspension to the reaction mixture.

    • Initiate the reaction by adding the substrate, DBH2.

    • Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

    • Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams are presented in the DOT language for Graphviz.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inz-5 Mechanism of Action Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inz_5 Inz-5 Inz_5->Complex_III Inhibition

Caption: Mechanism of Inz-5 action on the mitochondrial electron transport chain.

Start Start: C. albicans Culture Plating Plate ~2x10³ cells on standard growth media Start->Plating Treatment Divide plates into four treatment groups Plating->Treatment Group1 Control (No drug) Treatment->Group1 Group2 Fluconazole (64 mg/L) Treatment->Group2 Group3 Inz-5 (10 µM) Treatment->Group3 Group4 Fluconazole + Inz-5 (64 mg/L + 10 µM) Treatment->Group4 Incubation Incubate for 4 days at 37°C Group1->Incubation Group2->Incubation Group3->Incubation Group4->Incubation Analysis Quantify the emergence of resistant colonies Incubation->Analysis

Caption: Experimental workflow for the fluconazole resistance emergence assay.

References

Safety & Regulatory Compliance

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